Biotin methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEWJAXNLVWPSC-NRPADANISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976003 | |
| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-16-2, 60562-11-0 | |
| Record name | Biotin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOTIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3S7E3P0H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin methyl ester, the methyl ester derivative of biotin (Vitamin B7), is a key intermediate in the synthesis of various biotinylated probes and reagents used extensively in biomedical research and diagnostics. Its modified carboxyl group allows for specific chemical reactions while retaining the high-affinity binding to avidin and streptavidin, making it a versatile tool in molecular biology, immunology, and nanotechnology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in biological pathways.
Physical and Chemical Properties
This compound is a white to off-white solid.[1] Its fundamental physical and chemical properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | [2] |
| Synonyms | D-(+)-Biotin Methyl Ester, Methyl Biotinate, d-Biotin Methyl Ester | [3] |
| CAS Number | 608-16-2 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O₃S | [3] |
| Molecular Weight | 258.34 g/mol | |
| Appearance | White to off-white solid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | ~166.5 °C | |
| Boiling Point | 476.4 ± 30.0 °C (Predicted) | |
| Density | 1.184 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.88 ± 0.40 (Predicted) |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 50 mg/mL (193.54 mM) | |
| Methanol | Soluble (approximately 1 g/100 mL) | |
| Acetone | Soluble | |
| Methyl Ethyl Ketone | Soluble | |
| Benzene | Soluble | |
| Cyclohexane | Soluble | |
| Chloroform | Slightly soluble | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Saturated & Paraffin Hydrocarbons | Insoluble |
Table 4: Stability and Storage of this compound
| Condition | Recommendation | Reference(s) |
| Solid Form | 4°C, sealed storage, away from moisture | |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) |
Experimental Protocols
Synthesis of this compound from D-Biotin
This protocol is based on the esterification of the carboxylic acid group of D-Biotin.
Materials:
-
D-Biotin
-
Dry Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Two-neck round-bottom flask
-
Reflux condenser
-
Nitrogen (N₂) gas supply
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve D-Biotin in dry methanol in a two-neck round-bottom flask under a nitrogen atmosphere.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Characterization Protocols
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a small amount of this compound in the chosen deuterated solvent. Transfer the solution to an NMR tube. Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Expected Chemical Shifts (in CDCl₃): The spectrum will show characteristic peaks for the protons of the biotin ring system and the methyl ester group.
¹³C NMR Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure: Prepare the sample as for ¹H NMR. Acquire the spectrum on a spectrometer equipped for ¹³C NMR.
-
Expected Chemical Shifts: The spectrum will show distinct signals for each carbon atom in the molecule.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a mull, grind the sample with a drop of Nujol (mineral oil) and place the paste between two KBr plates.
-
Analysis: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.
-
Expected Bands: The spectrum will show characteristic absorption bands for the C=O stretching of the ureido and ester groups, N-H stretching of the ureido group, and C-H stretching of the alkyl chains.
-
Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing biotin derivatives.
-
Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it into the mass spectrometer.
-
Expected Results: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns can be analyzed in MS/MS experiments to confirm the structure.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like phosphoric acid or formic acid) and an organic solvent like acetonitrile.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) can be used.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dissolve the sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile and determine the retention time and peak area of this compound.
-
Biological Role and Signaling Pathways
This compound itself is not a primary biologically active molecule in signaling pathways. However, its metabolic precursor, pimeloyl-ACP methyl ester, is a crucial intermediate in the biotin biosynthetic pathway in organisms like Escherichia coli. This pathway involves the modification of fatty acid synthesis.
Biotin Biosynthesis Pathway in E. coli
The synthesis of biotin in E. coli begins with the hijacking of the fatty acid synthesis machinery. The enzyme BioC methylates the free carboxyl group of malonyl-ACP, forming malonyl-ACP methyl ester. This esterified intermediate then enters two rounds of the fatty acid elongation cycle to produce pimeloyl-ACP methyl ester. The methyl group is then removed by the enzyme BioH, yielding pimeloyl-ACP, which is the precursor for the formation of the biotin rings.
Caption: Biotin biosynthetic pathway in E. coli.
Conclusion
This compound is a valuable chemical entity for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its role as a synthetic intermediate, make it a cornerstone for the development of sophisticated biochemical tools. This guide provides a foundational understanding of this compound, offering key data and methodologies to aid in its synthesis, characterization, and application in research and development.
References
An In-depth Technical Guide to Biotin Methyl Ester: Discovery, History, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin crucial for a wide range of metabolic processes in all living organisms. It functions as a covalently bound coenzyme for carboxylase enzymes, which are essential in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The valeric acid side chain of biotin is the site of its attachment to enzymes, and modifications to this carboxyl group, such as esterification, play a significant role in both the historical discovery of biotin and its modern applications in biotechnology and pharmaceutical research.
This technical guide provides a comprehensive overview of Biotin Methyl Ester, a key derivative of biotin. We will delve into its initial discovery, historical significance in the total synthesis of biotin, its physicochemical properties, detailed synthesis protocols, and its role as a fundamental tool in various research applications.
Discovery and History
The history of this compound is intrinsically linked to the discovery of biotin itself. In a pivotal moment for vitamin research, biotin was first isolated from dried egg yolk in 1936 by German chemists Fritz Kögl and Benno Tönnis. Notably, they isolated it not as the free acid, but in its methyl ester form[1]. This was a crucial step that facilitated the purification and subsequent characterization of this vital growth factor, which they named "biotin."
Following its isolation, the definitive structure of biotin was elucidated in 1942. This paved the way for its total synthesis, a significant achievement accomplished in 1943 by Stanton A. Harris and his team at Merck & Co[2][3]. In these early synthetic endeavors, this compound served as a key intermediate and derivative for purification and characterization. An early method for its preparation, documented in a 1949 patent, involved the reaction of d,l-biotin with a diazomethane solution in ether, which efficiently converts the carboxylic acid to its methyl ester[4].
Physicochemical and Spectroscopic Data
This compound is a white crystalline solid. Its fundamental physicochemical and spectroscopic properties are summarized below, providing essential data for its identification and use in experimental settings.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | PubChem |
| Molecular Formula | C₁₁H₁₈N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 258.34 g/mol | --INVALID-LINK-- |
| CAS Number | 608-16-2 | --INVALID-LINK-- |
| Melting Point | ~166.5 °C | ChemicalBook |
Spectroscopic Data
Spectroscopic data is critical for the structural confirmation of this compound. Below are the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
| Data Type | Description |
| ¹H NMR | (400 MHz, CDCl₃, 25 °C, TMS) δ(ppm): 1.39-1.44 (m, 2H, CH₂); 1.60-1.71 (m, 4H, CH₂); 2.30 (t, J=7.56, 2H, CH₂); 2.71 (d, Jgem = 12.62, 1H, CH₂); 2.89 (dd, J= 4.88, Jgem= 12.68, 1H, CH₂); 3.10-3.15 (m, 1H, -CH); 3.63 (s, 3H, -OCH₃); 4.27-4.30 (m, 1H, -CH); 4.48-4.51 (m, 1H, -CH).[5] |
| ¹³C NMR | (100 MHz, CDCl₃, 25 °C, TMS) δ (ppm): 24.78, 25.7, 28.38, 33.70, 40.58, 51.58, 55.50, 60.32, 62.11, 164.26, 174.38. |
| HRMS | High-Resolution Mass Spectrometry data for related biotinylated compounds confirms the accurate mass of the biotinyl moiety. For a related compound, N-Biotinyl-L-Tryptophan methyl ester, the calculated [M+H]⁺ was 445.1910, and the found value was 445.1915, demonstrating the accuracy of mass determination for biotin derivatives. |
| FTIR | The FTIR spectrum of a biotin ester is expected to show characteristic peaks for the ureido N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), the ureido carbonyl (C=O) stretching (~1700 cm⁻¹), and a distinct peak for the ester carbonyl (C=O) stretching, typically around 1735-1740 cm⁻¹. An FTIR spectrum for a (C-11)-biotin ester shows strong peaks at 1735 cm⁻¹ and 1697 cm⁻¹, corresponding to the ester and ureido carbonyls, respectively. |
Experimental Protocols
Synthesis of D-Biotin Methyl Ester
This protocol describes a straightforward and efficient method for the synthesis of D-Biotin Methyl Ester from commercially available D-Biotin.
Materials:
-
D-Biotin (1.0 mmol, 1 eq)
-
Dry Methanol (10 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (150 µL)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a two-neck round-bottom flask, add D-Biotin (250 mg, 1.0 mmol). Dissolve the D-Biotin in dry Methanol (10 mL). Place the flask under a nitrogen atmosphere.
-
Acid Catalysis: Carefully add concentrated H₂SO₄ (150 µL) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for 12 hours.
-
Work-up: After 12 hours, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the methanol from the mixture under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The resulting this compound is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography.
The following diagram illustrates the workflow for this synthesis.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex biotin derivatives used in a wide array of research applications. The ester group protects the carboxylic acid, allowing for modifications at other parts of the biotin molecule. The ester can then be easily hydrolyzed to regenerate the free acid for conjugation to proteins, nucleic acids, or other molecules. The core application of these biotinylated molecules is based on the extraordinarily high affinity between biotin and the proteins avidin and streptavidin.
Role in Affinity Chromatography and Pulldown Assays
Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture. In the context of biotin, a molecule of interest (e.g., a protein, antibody, or drug candidate) is covalently linked to biotin (a process called biotinylation). This "biotin-tagged" molecule can then be captured with high specificity by a solid support (e.g., agarose beads) that is coated with streptavidin.
This compound is a precursor for creating these biotinylated probes. The workflow below illustrates a typical protein pulldown experiment designed to identify binding partners for a specific protein of interest (POI).
This technique is invaluable in drug discovery for identifying the cellular targets of a drug candidate and in basic research for mapping protein-protein interaction networks.
Use in Biosynthesis Studies
Interestingly, methyl esters of biotin precursors play a direct role in the natural biosynthesis of biotin in organisms like E. coli. The pimeloyl moiety, which forms the valeric acid side chain, is synthesized via a modified fatty acid pathway. In this pathway, intermediates are present as methyl esters, such as pimeloyl-acyl carrier protein (ACP) methyl ester. This natural occurrence underscores the biochemical relevance of the methyl ester form of biotin-related molecules.
Conclusion
This compound holds a significant place in the history of vitamin research, being the form in which biotin was first isolated. Today, it continues to be a valuable and versatile chemical tool for the scientific community. Its utility as a protected intermediate in the synthesis of complex biotinylated probes enables a vast range of applications, most notably in affinity-based purification and detection systems that are central to proteomics, drug discovery, and molecular biology. The straightforward synthesis and well-characterized properties of this compound ensure its continued importance for researchers and scientists in various fields.
References
The Role of the Methyl Ester Group in Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin, or vitamin B7, is a crucial coenzyme in various metabolic pathways. Its valeric acid side chain, terminating in a carboxyl group, is pivotal to its biological function and interactions. Esterification of this carboxyl group, most commonly as a methyl ester, significantly alters its properties and biological activity. This technical guide provides an in-depth analysis of the function of the methyl ester group in biotin, focusing on its role in biosynthesis, its impact on protein binding and cellular transport, and its applications in research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for comparative analysis, and includes visualizations of relevant pathways and workflows.
Introduction
Biotin methyl ester is a derivative of biotin where the carboxyl group of the valeric acid side chain is converted into a methyl ester. While biotin itself is renowned for its exceptionally high affinity for avidin and streptavidin, a cornerstone of many biotechnological applications, the seemingly minor addition of a methyl group drastically modifies its interaction with biological systems. Understanding the functional consequences of this modification is critical for researchers utilizing biotin derivatives in various experimental contexts, from metabolic studies to targeted drug delivery.
Role in Biotin Biosynthesis
In many bacteria, including Escherichia coli, the biosynthesis of biotin involves a modified fatty acid synthesis pathway to create the pimeloyl moiety, a precursor to the biotin rings. This compound itself isn't a direct intermediate, but a related compound, pimeloyl-ACP methyl ester, plays a crucial role.
The synthesis begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC. This methylation is essential as it "disguises" the malonyl-thioester, allowing it to be recognized and utilized by the fatty acid synthesis machinery, which normally acts on non-carboxylated substrates.[1][2][3][4][5] The malonyl-thioester methyl ester then serves as a primer and undergoes two rounds of elongation to form pimeloyl-acyl carrier protein (ACP) methyl ester.
Once the seven-carbon chain of pimeloyl-ACP methyl ester is formed, the methyl group is removed by the esterase BioH, which hydrolyzes the ester bond to yield pimeloyl-ACP and methanol. This de-esterification is a critical step, as the newly freed carboxyl group is necessary for the subsequent steps of biotin ring assembly.
Interaction with Avidin and Streptavidin
The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10-14 to 10-15 M. This high affinity is due to a combination of hydrogen bonds and van der Waals interactions within a deep binding pocket. The carboxylate group of biotin's valeric acid side chain is a key contributor to this interaction, forming a critical hydrogen bond with a tyrosine residue in the binding site.
The reduced affinity makes this compound a useful tool in certain contexts. For instance, in the development of synthetic biotin-binding polymers through molecular imprinting, this compound has been used as the template molecule.
Table 1: Binding Affinities of Biotin and Derivatives with Avidin/Streptavidin
| Ligand | Protein | Dissociation Constant (Kd) | Method |
| Biotin | Avidin | ~10-15 M | Various |
| Biotin | Streptavidin | ~10-14 M | Various |
| This compound | Avidin | Not experimentally determined; predicted to be significantly higher than biotin | Molecular Dynamics |
Cellular Transport and Permeability
The primary mechanism for biotin uptake into mammalian cells is through the sodium-dependent multivitamin transporter (SMVT), also known as SLC5A6. This transporter recognizes the specific chemical structure of biotin, and studies have consistently shown that a free carboxyl group on the valeric acid side chain is essential for this recognition and transport.
Consequently, this compound is a poor substrate for SMVT. This has been demonstrated in competitive uptake assays where this compound fails to significantly inhibit the transport of radiolabeled biotin. This property is valuable for dissecting transport mechanisms and for use as a negative control in studies involving SMVT.
Interestingly, some studies suggest that this compound can enter cells independently of the SMVT transporter, pointing towards the existence of alternative, less specific transport pathways or passive diffusion across the cell membrane. This increased membrane permeability compared to the charged biotin molecule can be advantageous in certain drug delivery applications where bypassing specific transporters is desired.
Table 2: Inhibition of Biotin Uptake by Biotin Derivatives
| Cell Line | Competitor (Concentration) | Inhibition of [3H]Biotin Uptake |
| Y-79 (human retinoblastoma) | This compound | No significant effect |
| Rabbit Primary Corneal Epithelial Cells | This compound | Not much affected |
| Human Intestinal Cell Line Caco-2 | This compound (25 µM) | No significant inhibitory effect |
| Rat Small Intestine | This compound | No significant inhibition |
Experimental Protocols
Competitive Binding Assay using Fluorescence Polarization
This protocol can be used to compare the binding affinities of biotin and this compound for streptavidin.
Materials:
-
Streptavidin
-
Biotin
-
This compound
-
Fluorescently labeled biotin (e.g., Biotin-4-fluorescein or Alexa Fluor 594-biocytin)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of the fluorescent biotin probe in the assay buffer at a concentration of 100 nM.
-
Prepare serial dilutions of unlabeled biotin and this compound in the assay buffer, ranging from 1 µM to 1 pM.
-
Prepare a solution of streptavidin in the assay buffer. The final concentration should be in the low nanomolar range and optimized to give a significant polarization shift upon binding to the fluorescent probe.
-
In the microplate, add a constant amount of streptavidin and fluorescent biotin probe to each well.
-
Add the serial dilutions of unlabeled biotin or this compound to the wells. Include control wells with no competitor.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 values for biotin and this compound. The relative binding affinity can be inferred from the ratio of the IC50 values.
In Vitro SMVT Transport Assay
This protocol can be adapted to compare the transport of biotin and this compound in cells expressing SMVT.
Materials:
-
Cell line overexpressing SMVT (e.g., MDCK-SMVT) or a cell line known to endogenously express SMVT (e.g., Caco-2)
-
Radiolabeled [3H]biotin
-
Unlabeled biotin
-
This compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Seed the cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed uptake buffer.
-
To determine the inhibitory effect, pre-incubate the cells for 15 minutes with uptake buffer containing a high concentration (e.g., 1 mM) of unlabeled biotin or this compound. Include a control group with uptake buffer only.
-
Initiate the uptake by adding uptake buffer containing a known concentration of [3H]biotin (and the respective inhibitors).
-
Incubate for a specific time (e.g., 5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the percentage of inhibition of [3H]biotin uptake by biotin and this compound.
Conclusion
The methyl ester group in biotin, while a small chemical modification, has profound functional consequences. In biotin biosynthesis, a related methyl ester is a key intermediate that enables the utilization of the fatty acid synthesis pathway. For cellular uptake, the esterification of the carboxyl group abrogates recognition by the primary biotin transporter, SMVT, highlighting the critical role of the free carboxylate. This modification also significantly weakens the otherwise exceptionally strong interaction with avidin and streptavidin. These properties make this compound a valuable tool for researchers studying biotin metabolism, transport, and protein-ligand interactions. For professionals in drug development, understanding these functional changes is crucial for the design of biotinylated probes and targeted drug delivery systems, where the choice between a free carboxylate and an ester can determine the success of cellular uptake and target engagement.
References
- 1. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and Activity of the BioH Esterase of Biotin Synthesis is Independent of Genome Context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
Solubility Profile of Biotin Methyl Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of biotin methyl ester in various organic solvents. The information is intended to assist researchers and professionals in the fields of biochemistry, drug development, and bioconjugation in preparing solutions, designing experiments, and developing formulations involving this important biotin derivative.
Core Data Summary
The solubility of this compound is critical for its application in various experimental and manufacturing processes. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.
| Solvent | Solubility | Temperature (°C) | Molarity (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 60 (with sonication) | 193.5 mM | [1] |
| Methanol | ~10 mg/mL (1 part in 100) | Not Specified | ~38.7 mM | [2] |
| Acetone | Soluble | Not Specified | - | [2] |
| Methyl Ethyl Ketone | Soluble | Not Specified | - | [2] |
| Benzene | Soluble | Not Specified | - | [2] |
| Cyclohexene | Soluble | Not Specified | - | |
| Saturated Hydrocarbons | Insoluble | Not Specified | - | |
| Paraffin Hydrocarbons | Insoluble | Not Specified | - |
Note: The methyl ester group generally enhances the solubility of biotin in organic solvents, facilitating its use in synthetic chemistry and probe design.
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility of this compound are not widely published, a standard and reliable method is the Saturated Shake-Flask Method . This method is a cornerstone for measuring thermodynamic equilibrium solubility.
Principle
A surplus of the solid compound (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium, at which point the concentration of the dissolved solute is constant. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Methodology
-
Preparation of Materials:
-
This compound (solid, high purity).
-
Selected organic solvent (analytical grade or higher).
-
Vials with tight-fitting caps (e.g., screw-cap glass vials with PTFE-lined septa).
-
Constant temperature shaker or incubator.
-
Syringe filters (e.g., 0.22 µm PTFE) for clarification.
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer).
-
-
Experimental Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
-
Quantification:
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
The concentration of the sample is determined by comparing its analytical response to the calibration curve.
-
The solubility is then calculated by taking into account the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the shake-flask method of solubility determination.
References
An In-depth Technical Guide to Biotin Methyl Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin methyl ester is the methyl ester derivative of biotin (Vitamin B7), a vital water-soluble vitamin. While biotin itself is renowned for its crucial role as a cofactor for carboxylase enzymes and its exceptionally strong affinity for avidin and streptavidin, its methyl ester form serves as a valuable chemical intermediate and research tool. This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, detailed synthesis protocols, and key applications in bioconjugation and biochemical research.
Core Properties of this compound
This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 608-16-2 | [1] |
| Molecular Formula | C11H18N2O3S | [1] |
| Molecular Weight | 258.34 g/mol | [1] |
| Melting Point | ~166.5 °C | [2] |
| Solubility | Soluble in methanol, acetone, methyl ethyl ketone, benzene, and cyclohexene. Insoluble in saturated and paraffin hydrocarbons. | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the esterification of biotin using methanol in the presence of thionyl chloride. This method is preferable to older techniques that utilize hazardous reagents like diazomethane.
Experimental Protocol: Synthesis via Thionyl Chloride
Materials:
-
d-Biotin
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl2)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend d-biotin (1.0 mmol, 244 mg) in anhydrous methanol (10 mL).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0 mmol, 147 µL) to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 15 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol by rotary evaporation to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a mixture of methanol, ether, and petroleum ether to yield fine needles.
Applications in Bioconjugation: Biotin Redox-Activated Chemical Tagging (BioReACT)
This compound can be utilized in a novel bioconjugation strategy known as Biotin Redox-Activated Chemical Tagging (BioReACT). This method leverages the reactivity of the thioether in the biotin molecule with oxaziridine reagents to form a stable sulfimide linkage. This allows for the chemical modification of biotinylated biomolecules without relying on the traditional biotin-avidin interaction.
Experimental Workflow: BioReACT
The following diagram illustrates the general workflow for the BioReACT method.
Caption: Workflow for the Biotin Redox-Activated Chemical Tagging (BioReACT).
Role in Biochemical Pathways
In certain bacteria, a derivative of this compound, specifically pimeloyl-ACP methyl ester, is a key intermediate in the biosynthesis of biotin. This pathway involves the modification of the fatty acid synthesis machinery.
Biotin Synthetic Pathway Involving a Methyl Ester Intermediate
The diagram below outlines the key steps in the bacterial biotin synthesis pathway where a methyl ester plays a crucial role.
Caption: Bacterial biotin synthesis pathway involving a methyl ester intermediate.
Involvement in Cell Signaling
The direct involvement of this compound in specific cell signaling pathways has not been extensively documented. However, biotin itself plays a role in modulating intracellular signaling. The active form of biotin, biotinyl-AMP, can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway influences the expression of genes involved in biotin transport and metabolism. It is plausible that this compound, as a membrane-permeable derivative of biotin, could be used in cellular studies to investigate biotin-related signaling, although it would likely require intracellular hydrolysis to biotin to become active in these pathways.
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques, with NMR and mass spectrometry being the most definitive.
Spectral Data
| Technique | Key Data | Reference |
| ¹H-NMR | (400 MHz, CDCl₃, δ in ppm): 1.39-1.44 (m, 2H, CH₂), 1.60-1.71 (m, 4H, CH₂), 2.30 (t, J=7.56 Hz, 2H, CH₂), 2.71 (d, Jgem=12.62 Hz, 1H, CH₂), 2.89 (dd, J=4.88 Hz, Jgem=12.68 Hz, 1H, CH₂), 3.10-3.15 (m, 1H, -CH), 3.63 (s, 3H, -OCH₃), 4.27-4.30 (m, 1H, -CH), 4.48-4.51 (m, 1H, -CH) | |
| ¹³C-NMR | (100 MHz, CDCl₃, δ in ppm): 24.78, 25.7, 28.38, 33.70, 40.58, 51.58, 55.50, 60.32, 62.11, 164.26, 174.38 | |
| Mass Spec. | Exact Mass: 258.10381361 Da |
Conclusion
This compound is a versatile compound with established utility in organic synthesis and emerging applications in bioconjugation. Its well-defined chemical properties and straightforward synthesis make it an accessible tool for researchers. While its direct biological activity in signaling pathways is not yet clear, its role as a precursor and a tool for chemical biology highlights its importance in the broader field of life sciences and drug development. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research endeavors.
References
The Role of Biotin Methyl Ester in Elucidating Biotin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin, an essential B vitamin, plays a critical role as a cofactor for several carboxylase enzymes vital for fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The intricate process of biotin metabolism, including its cellular uptake, covalent attachment to apo-carboxylases by holocarboxylase synthetase (HCS), and recycling by biotinidase, is a subject of ongoing research. Biotin methyl ester, a derivative of biotin where the carboxylic acid group is esterified, serves as a crucial chemical tool to probe these metabolic pathways. This technical guide provides an in-depth exploration of the role of this compound in understanding biotin metabolism, complete with experimental protocols and pathway visualizations, to aid researchers in this field.
Introduction to Biotin Metabolism
Biotin is a water-soluble vitamin that functions as a prosthetic group for five mammalian carboxylases:
-
Acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2): Involved in fatty acid synthesis.
-
Pyruvate carboxylase (PC): A key enzyme in gluconeogenesis.
-
Propionyl-CoA carboxylase (PCC): Essential for the metabolism of several amino acids and odd-chain fatty acids.
-
Methylcrotonyl-CoA carboxylase (MCC): Involved in the catabolism of the amino acid leucine.
The covalent attachment of biotin to the ε-amino group of a specific lysine residue within these apo-carboxylases is catalyzed by holocarboxylase synthetase (HCS) in an ATP-dependent manner. This process forms the active holo-carboxylase. The recycling of biotin from the proteolytic degradation of these enzymes is facilitated by biotinidase , which cleaves the biotin-lysine (biocytin) amide bond, releasing free biotin for reuse.[1][2][3][4]
Disruptions in biotin metabolism can lead to serious inherited metabolic disorders, such as holocarboxylase synthetase deficiency and biotinidase deficiency, highlighting the importance of understanding these pathways for diagnostic and therapeutic development.[5]
This compound: A Tool for Metabolic Investigation
This compound is a synthetic derivative of biotin in which the valeric acid side chain's carboxyl group is converted to a methyl ester. This seemingly minor modification has profound implications for its biological activity, making it an invaluable tool for studying biotin metabolism, particularly cellular uptake.
Role in Understanding Biotin Transport
The cellular uptake of biotin is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), a protein that recognizes the free carboxyl group of the biotin molecule. Studies have consistently shown that esterification of this carboxyl group, as in this compound, significantly inhibits or completely blocks its transport into cells. This property allows researchers to:
-
Differentiate between carrier-mediated transport and passive diffusion: By comparing the uptake of radiolabeled biotin with that of radiolabeled this compound, the contribution of active transport mechanisms can be quantified.
-
Investigate the substrate specificity of biotin transporters: The lack of uptake of this compound confirms the critical role of the free carboxyl group for transporter recognition.
-
Probe for alternative uptake mechanisms: While SMVT is the primary transporter, the use of this compound can help in the identification and characterization of other potential, less specific transport systems.
Quantitative Data
While specific kinetic data for this compound with holocarboxylase synthetase and biotinidase are not widely reported, the following tables summarize known kinetic parameters for biotin and other relevant compounds to provide a comparative context for researchers designing experiments.
Table 1: Michaelis-Menten Constants (Km) for Holocarboxylase Synthetase
| Substrate | Organism/System | Km (nM) | Reference |
| Biotin | Human Fibroblasts (Normal) | 15 ± 3 | |
| Biotin | Human Fibroblasts (Mutant HCS) | 48 - 1,062 |
Table 2: Kinetic Parameters for Biotinidase
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mL) | Reference |
| N-biotinyl-p-aminobenzoate | Human Serum | - | - | |
| Biotinyl-monoiodotyramine | Human Serum | 15.8 | 27.0 | |
| Biotinyl-diiodotyramine | Human Serum | 25.9 | 8.7 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for assays to evaluate its interaction with key enzymes in biotin metabolism.
Synthesis and Purification of this compound
Objective: To synthesize this compound from d-biotin.
Materials:
-
d-Biotin
-
Methanol (anhydrous)
-
Diazomethane solution in ether (handle with extreme caution in a fume hood)
-
Petroleum ether
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve d-biotin in a minimal amount of anhydrous methanol in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with continuous stirring until a faint yellow color persists, indicating a slight excess of diazomethane. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood by trained personnel.
-
Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete reaction and evaporation of excess diazomethane.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot methanol.
-
Add diethyl ether and petroleum ether until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystalline this compound by filtration, wash with cold petroleum ether, and dry under vacuum.
Characterization: The final product should be characterized by melting point analysis and spectroscopic methods such as ¹H NMR and mass spectrometry to confirm its identity and purity.
Holocarboxylase Synthetase (HCS) Activity Assay
Objective: To determine if this compound can act as a substrate or inhibitor for HCS.
Principle: HCS catalyzes the ATP-dependent incorporation of biotin into an apo-carboxylase substrate. The activity can be measured by using a radiolabeled biotin analog and quantifying its incorporation into the substrate protein.
Materials:
-
Purified recombinant HCS
-
Apo-carboxylase substrate (e.g., apo-propionyl-CoA carboxylase)
-
[³H]-Biotin
-
This compound
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
Part A: Testing this compound as a Substrate
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, BSA, and apo-carboxylase substrate.
-
To a set of tubes, add [³H]-Biotin at a fixed concentration.
-
To another set of tubes, add [³H]-biotin methyl ester (if a radiolabeled version is available and synthesized) at the same concentration and specific activity.
-
Initiate the reaction by adding purified HCS.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Filter the precipitated protein onto glass fiber filters and wash thoroughly with cold TCA to remove unincorporated radiolabel.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Compare the radioactivity incorporated in the presence of [³H]-Biotin versus [³H]-biotin methyl ester. A lack of significant incorporation with the methyl ester would indicate it is not a substrate.
Part B: Testing this compound as an Inhibitor
-
Prepare reaction mixtures as described in Part A, containing a fixed concentration of [³H]-Biotin.
-
Add increasing concentrations of non-radiolabeled this compound to a series of tubes. Include a control with no added this compound.
-
Initiate the reaction by adding HCS and incubate as before.
-
Stop the reaction, filter, and measure the incorporated radioactivity as described above.
-
Plot the percentage of HCS activity (relative to the control) against the concentration of this compound to determine if it inhibits the enzyme. If inhibition is observed, further kinetic studies can be performed to determine the type of inhibition and the inhibition constant (Ki).
Biotinidase Activity Assay
Objective: To assess whether this compound can be hydrolyzed by biotinidase or act as an inhibitor.
Principle: A common colorimetric assay for biotinidase activity uses the artificial substrate N-biotinyl-p-aminobenzoate (B-PABA). Biotinidase cleaves B-PABA to release p-aminobenzoic acid (PABA), which can be quantified colorimetrically after a diazotization reaction.
Materials:
-
Serum or plasma sample (as a source of biotinidase)
-
N-biotinyl-p-aminobenzoate (B-PABA)
-
This compound
-
Potassium phosphate buffer (pH 6.0)
-
Trichloroacetic acid (TCA)
-
Sodium nitrite solution
-
Ammonium sulfamate solution
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution
-
Spectrophotometer
Procedure:
Part A: Testing this compound as a Substrate (Indirectly)
As this compound does not contain a chromogenic leaving group like PABA, its direct hydrolysis cannot be measured with this colorimetric assay. An alternative approach would be to use HPLC to detect the production of biotin from this compound.
Part B: Testing this compound as an Inhibitor
-
Prepare reaction mixtures containing potassium phosphate buffer and a fixed concentration of the substrate B-PABA.
-
Add increasing concentrations of this compound to a series of tubes. Include a control with no added this compound.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the serum or plasma sample.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
To the supernatant, add sodium nitrite solution and incubate for 3 minutes at room temperature.
-
Add ammonium sulfamate solution to quench the excess nitrite and incubate for 3 minutes.
-
Add NED solution and incubate for 10 minutes to allow color development.
-
Measure the absorbance at 550 nm using a spectrophotometer.
-
Calculate the amount of PABA released from a standard curve.
-
Plot the percentage of biotinidase activity against the concentration of this compound to determine its inhibitory potential.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of biotin metabolism and experimental workflows.
Conclusion
This compound serves as an indispensable tool for dissecting the intricacies of biotin metabolism. Its primary utility lies in the study of cellular transport mechanisms, where its blocked carboxyl group prevents recognition by the sodium-dependent multivitamin transporter, thereby allowing researchers to isolate and study carrier-mediated versus passive uptake. While quantitative kinetic data on its interaction with holocarboxylase synthetase and biotinidase remains to be thoroughly documented, the experimental protocols provided in this guide offer a framework for such investigations. The continued use of this compound and other biotin analogs in conjunction with modern analytical techniques will undoubtedly lead to a deeper understanding of biotin homeostasis and its role in health and disease, paving the way for novel therapeutic strategies for biotin-related metabolic disorders.
References
- 1. Substrate recognition characteristics of human holocarboxylase synthetase for biotin ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of serum biotinidase activity with biotinyl derivatives of lodotyramines as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotinidase Deficiency: Biotinidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 4. tulipgroup.com [tulipgroup.com]
- 5. Biocytin-specific 110-kDa biotinidase from human serum [ouci.dntb.gov.ua]
Biotin Methyl Ester vs. Free Biotin: A Technical Guide to Structural and Functional Differences
For Researchers, Scientists, and Drug Development Professionals
Core Structural Differences and Physicochemical Properties
The fundamental structural distinction between biotin (also known as Vitamin B7 or Vitamin H) and biotin methyl ester lies in the modification of the valeric acid side chain. In this compound, the carboxylic acid group of this side chain is esterified with a methyl group. This seemingly minor alteration leads to significant changes in the molecule's physicochemical properties and, consequently, its biological interactions.
Free biotin is a heterocyclic compound featuring a ureido ring fused with a tetrahydrothiophene ring, and a C5-carboxylic acid side chain. This carboxylic acid is the key to its polarity and its ability to interact with specific transporters. The esterification to this compound neutralizes the negative charge of the carboxylate group, rendering the molecule less polar.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key quantitative differences between free biotin and this compound.
| Property | Free Biotin | This compound | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₁H₁₈N₂O₃S | |
| Molecular Weight | 244.31 g/mol | 258.34 g/mol | |
| pKa (Carboxylic Acid) | ~4.5 | Not Applicable | |
| Predicted XLogP3-AA | -0.3 | 0.7 | |
| Water Solubility | 22 mg/100 mL (at 25°C) | Sparingly soluble | [1] |
| Melting Point | 231-233 °C | 166-167 °C | [2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound from free biotin using a Fischer esterification reaction.
Materials:
-
d-Biotin
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing chamber)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve d-biotin in an excess of anhydrous methanol (e.g., 0.1 M solution).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The ester product will have a higher Rf value than the carboxylic acid starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the wash until no more gas evolves.
-
Brine Wash: Wash the organic layer with brine to remove any remaining aqueous contaminants.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.[3]
Cellular Uptake Inhibition Assay in Caco-2 Cells
This protocol outlines a typical experiment to compare the cellular uptake of free biotin and this compound using the Caco-2 human colon adenocarcinoma cell line, a well-established in vitro model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
[³H]-Biotin (radiolabeled biotin)
-
Unlabeled d-Biotin (for competition)
-
This compound (for competition)
-
Scintillation counter and scintillation fluid
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in supplemented DMEM. Seed the cells onto Transwell® inserts at an appropriate density and allow them to differentiate into a polarized monolayer for approximately 21 days.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Transport Solutions: Prepare transport solutions in HBSS containing a fixed concentration of [³H]-biotin. For competition experiments, also prepare solutions containing [³H]-biotin plus a molar excess of either unlabeled free biotin or this compound.
-
Uptake Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the transport solutions to the apical side of the Transwell® inserts.
-
Incubate the plates at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination of Uptake: At the end of the incubation period, aspirate the transport solution and rapidly wash the monolayers with ice-cold HBSS to stop the uptake process.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each insert with a suitable lysis buffer.
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein content using a standard protein assay.
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration to determine the specific uptake of [³H]-biotin in pmol/mg of protein.
-
Compare the uptake of [³H]-biotin in the absence and presence of unlabeled biotin and this compound to determine the degree of inhibition.
-
Signaling Pathways and Biological Implications
The primary biological role of biotin is to act as a covalently attached coenzyme for a class of enzymes called carboxylases. These enzymes are crucial for various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and the catabolism of certain amino acids. The attachment of biotin to its apo-enzyme is mediated by the enzyme holocarboxylase synthetase.
The Role of Biotin in Fatty Acid Synthesis
A key example of biotin's function is in the first committed step of fatty acid synthesis, catalyzed by acetyl-CoA carboxylase (ACC). ACC converts acetyl-CoA to malonyl-CoA, the building block for fatty acid chains. This process occurs in two half-reactions that are dependent on the biotin coenzyme.
The esterification of the carboxylic acid side chain in this compound prevents its recognition and utilization by holocarboxylase synthetase. Consequently, this compound cannot be covalently attached to apo-carboxylases and is therefore biologically inactive as a coenzyme.
Cellular Uptake and the Sodium-Dependent Multivitamin Transporter (SMVT)
The uptake of free biotin into cells is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), which recognizes the free carboxylate group of biotin. Studies have shown that this compound, lacking this free carboxylate, does not effectively compete with free biotin for uptake via SMVT. This indicates that the methyl ester form is not a substrate for this critical transporter.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a typical workflow for comparing the biological activity of free biotin and this compound, focusing on their ability to act as a coenzyme.
Conclusion
The esterification of the valeric acid side chain of biotin to form this compound results in a molecule with significantly different physicochemical and biological properties. The loss of the free carboxyl group leads to decreased polarity and, critically, an inability to be recognized by the sodium-dependent multivitamin transporter (SMVT) for cellular uptake. Furthermore, this modification prevents its covalent attachment to apo-carboxylases, rendering it inactive as a coenzyme in vital metabolic pathways such as fatty acid synthesis. These fundamental differences make this compound a useful tool for studying biotin transport and metabolism, serving as a negative control in uptake and enzyme activity assays. For drug development professionals, understanding these structural and functional distinctions is crucial when considering biotinylation strategies for drug delivery, as the nature of the linkage to the biotin molecule can profoundly impact its interaction with biological systems.
References
Methodological & Application
Application Notes and Protocols for Molecular Imprinting of Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular imprinting is a technique used to create synthetic polymers with high selectivity and affinity for a target molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of a template molecule.[1][2] Subsequent removal of the template leaves behind complementary binding sites within the polymer matrix.[1] These molecularly imprinted polymers (MIPs) can act as artificial receptors, offering a robust and cost-effective alternative to biological receptors like antibodies.[1][3]
Biotin (Vitamin B7) and its derivatives are crucial in various biological processes and are widely utilized in biotechnology, particularly in avidin-biotin systems for detection and purification. However, the strong interaction between biotin and avidin can be irreversible, limiting the reusability of assay materials. Molecularly imprinted polymers specific for biotin or its derivatives, such as biotin methyl ester, provide a reusable and stable alternative that can withstand harsh experimental conditions.
This document provides a detailed protocol for the synthesis and evaluation of molecularly imprinted polymers using this compound as a template.
Experimental Protocols
Synthesis of this compound Molecularly Imprinted Polymer (MIP)
This protocol is based on the non-covalent imprinting of this compound using methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as the cross-linker.
Materials:
-
This compound (Template)
-
Methacrylic acid (MAA) (Functional Monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (Cross-linker)
-
2,2'-Azobisisobutyronitrile (AIBN) (Initiator)
-
Chloroform (Porogenic Solvent)
-
Methanol-Acetic Acid solution (9:1 v/v) (Template Removal Solvent)
-
Acetonitrile (Solvent)
Procedure:
-
Pre-polymerization Complex Formation:
-
In a glass vial, dissolve this compound and methacrylic acid in chloroform.
-
The molar ratio of template to functional monomer is crucial for the formation of a stable complex. A 1:1 molar ratio has been suggested by NMR titration and molecular modeling studies.
-
Allow the solution to stand for a period to facilitate the formation of hydrogen bonds between the template and the functional monomer.
-
-
Polymerization:
-
Add ethylene glycol dimethacrylate (cross-linker) and AIBN (initiator) to the pre-polymerization mixture.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the vial and place it in a water bath or oven at 60°C for 24 hours to initiate polymerization.
-
-
Post-Polymerization Processing:
-
The resulting bulk polymer should be ground into a fine powder using a mortar and pestle.
-
Sieve the particles to obtain a uniform size fraction.
-
-
Template Removal:
-
Wash the polymer particles extensively with a methanol-acetic acid (9:1 v/v) solution to remove the this compound template.
-
Continuously monitor the washings using UV-Vis spectroscopy until the template is no longer detected in the supernatant.
-
Finally, wash the polymer with methanol to remove any residual acetic acid and dry under vacuum.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
A non-imprinted polymer should be synthesized under identical conditions but in the absence of the this compound template. This will serve as a control to evaluate the imprinting effect.
-
Binding Analysis of the this compound MIP
This protocol describes a competitive binding assay to evaluate the binding affinity and selectivity of the synthesized MIP.
Materials:
-
Synthesized this compound MIP and NIP
-
This compound (Analyte)
-
Biotin p-nitrophenyl ester (Competitive Ligand)
-
Acetonitrile (Solvent)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Binding Assay:
-
Incubate a known amount of the MIP or NIP particles with a solution of biotin p-nitrophenyl ester in acetonitrile.
-
In parallel, prepare a series of solutions with a fixed concentration of biotin p-nitrophenyl ester and varying concentrations of this compound.
-
Add the MIP or NIP particles to these solutions and incubate.
-
After incubation, centrifuge the samples to pellet the polymer particles.
-
-
Quantification:
-
Measure the concentration of unbound biotin p-nitrophenyl ester in the supernatant using a UV-Vis spectrophotometer at approximately 270 nm.
-
The amount of bound ligand can be calculated by subtracting the amount of unbound ligand from the initial amount.
-
-
Data Analysis:
-
Construct a displacement curve by plotting the amount of bound biotin p-nitrophenyl ester as a function of the this compound concentration.
-
Calculate the binding capacity, imprinting factor (ratio of MIP binding to NIP binding), and selectivity of the MIP.
-
Data Presentation
| Parameter | MIP | NIP | Reference |
| Adsorption Capacity (Biotin) | 3.10 µg/mg | 0.09 µg/mg | |
| Selectivity (Imprinting Factor) | 89.53 ± 4.28 | - | |
| Dissociation Constant (Kd) | 1.4–16.8 nM | - |
Visualizations
Experimental Workflow for MIP Synthesis
Caption: Workflow for the synthesis of this compound MIP.
Logical Relationship in Competitive Binding Assay
Caption: Competitive binding assay for MIP evaluation.
References
Application Note: Solid-Phase Synthesis of Biotinylated Peptides using Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity and specificity of the interaction between biotin and avidin (or streptavidin) provide a powerful tool for the detection, purification, and immobilization of proteins, peptides, and other biomolecules.[1][2] Biotinylated peptides, in particular, serve as versatile probes in immunoassays, affinity chromatography, and pull-down assays to study protein-protein interactions and signaling pathways.[3]
Solid-phase peptide synthesis (SPPS) is the standard method for chemically producing peptides. On-resin biotinylation, performed after the peptide chain has been assembled but before cleavage from the solid support, is an efficient strategy to introduce a biotin moiety at a specific site, typically the N-terminus or the side chain of a lysine residue. This application note provides a detailed protocol for the on-resin biotinylation of peptides using Biotin methyl ester, a common biotinylating agent, within the framework of Fmoc-based SPPS.
Methodology and Protocols
The following protocols outline the standard procedures for Fmoc-based solid-phase peptide synthesis, followed by a specific protocol for on-resin N-terminal biotinylation using this compound.
1. General Fmoc-SPPS Protocol
Solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general cycle consists of deprotection, coupling, and washing steps.
-
Resin Swelling: The resin (e.g., Rink Amide MBHA for C-terminal amides) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The temporary Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminal amine is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) and added to the resin. The reaction is allowed to proceed for 1-2 hours or until a completion test (e.g., Kaiser test) is negative.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, coupling, and washing cycle is repeated until the desired peptide sequence is assembled.
2. Protocol for On-Resin N-Terminal Biotinylation
This protocol is performed after the final Fmoc group has been removed from the N-terminus of the resin-bound peptide.
Reagents & Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection step as described in the general SPPS protocol to expose the N-terminal amine. Wash the resin thoroughly with DMF.
-
Biotinylation Coupling:
-
Prepare a coupling solution by dissolving this compound (1.5-2 equivalents relative to resin loading), HBTU (1.5 eq.), and DIEA (2-3 eq.) in a minimal amount of DMF. A co-solvent like DMSO may be needed to fully dissolve the biotin derivative.
-
Add the coupling solution to the peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction completion can be monitored using a colorimetric test like the Kaiser test (which will be negative upon successful N-terminal modification).
-
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove all soluble reagents. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried biotinylated peptide-resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).
-
Experimental Workflow and Data
The entire process, from resin preparation to final purified product, follows a logical sequence of chemical reactions and purification steps.
Caption: Workflow for solid-phase synthesis and on-resin biotinylation of a peptide.
The success of the synthesis is evaluated by yield and purity. The following table presents typical data for the synthesis of a model 10-mer biotinylated peptide.
| Parameter | Result | Method |
| Crude Peptide Yield | 75-85% | Gravimetric |
| Purity (Post-HPLC) | >95% | Analytical RP-HPLC (220 nm) |
| Expected Mass (Monoisotopic) | 1256.7 Da | N/A |
| Observed Mass (M+H)+ | 1257.6 Da | MALDI-TOF Mass Spectrometry |
| Biotinylation Efficiency | >98% | Mass Spectrometry Analysis |
Note: Yields and purity are sequence-dependent and can vary.
Application: Pull-Down Assay for Protein Interaction Studies
Biotinylated peptides are invaluable for identifying and studying protein-protein interactions. In a typical pull-down assay, a biotinylated peptide (the "bait") is immobilized on streptavidin-coated beads and incubated with a cell lysate containing potential binding partners ("prey"). After washing away non-specific binders, the captured protein complexes are eluted and analyzed, often by Western blot or mass spectrometry.
This diagram illustrates how a biotinylated peptide can be used to isolate its cellular binding partner, such as a receptor in a signaling pathway.
References
Application Notes and Protocols: Affinity Chromatography Applications of Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-Based Affinity Chromatography
Affinity chromatography is a powerful technique for the selective purification of biomolecules from complex mixtures. This method relies on the highly specific and strong non-covalent interaction between a ligand immobilized on a solid support (the affinity matrix) and its target molecule. One of the most utilized interactions in biotechnology is that between biotin (Vitamin H) and the proteins avidin or streptavidin.[1][2][3] The avidin-biotin bond is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it essentially irreversible under physiological conditions.[2][4] This robust interaction allows for the efficient capture of biotinylated molecules, which can then be used to purify their binding partners.
While biotin itself is the most common ligand for this purpose, derivatives of biotin are also employed to modulate the binding affinity and allow for gentler elution conditions. This document explores the potential applications of Biotin Methyl Ester in affinity chromatography, provides relevant protocols for biotin-based purification, and discusses the chemical considerations for its use.
This compound: A Chemical Perspective
This compound is a derivative of biotin where the carboxylic acid group of the valeric acid side chain is esterified with a methyl group. This modification alters the chemical properties of the molecule, most notably its reactivity and solubility. While biotin's free carboxyl group is a common site for covalent attachment to a chromatography matrix, the methyl ester form would require different immobilization strategies.
Currently, the scientific literature does not provide established, detailed protocols for the direct use of this compound as an immobilized ligand for routine affinity chromatography. Its primary applications are as a biochemical reagent for research, such as in studies of biotin transport and as a precursor for the synthesis of other biotin derivatives.
Principle of Biotin Affinity Chromatography
The general principle of biotin affinity chromatography involves the following steps:
-
Immobilization: A biotinylated molecule (e.g., an antibody, nucleic acid, or other protein) is captured by an avidin or streptavidin-conjugated solid support.
-
Binding: The sample containing the target molecule(s) that interact with the biotinylated "bait" is passed over the column. The target molecule binds to the bait.
-
Washing: Unbound molecules are washed away from the column with a suitable buffer.
-
Elution: The bound target molecule is eluted from the column. Due to the strength of the biotin-avidin interaction, this step often requires harsh, denaturing conditions.
Experimental Protocols
Protocol 1: Immobilization of a Biotinylated Antibody to Streptavidin Agarose
This protocol describes the capture of a biotinylated antibody to a streptavidin-conjugated resin, which can then be used for immunoprecipitation or affinity purification of an antigen.
Materials:
-
Streptavidin Agarose resin
-
Biotinylated antibody
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Elution Buffer (see table below for options)
-
Spin columns or chromatography columns
Procedure:
-
Resin Preparation: Resuspend the streptavidin agarose resin and transfer the desired volume to a spin column.
-
Equilibration: Wash the resin with 10 column volumes of Binding/Wash Buffer to remove any storage buffer.
-
Antibody Binding: Add the biotinylated antibody solution to the equilibrated resin. Incubate at room temperature for 30-60 minutes with gentle end-over-end mixing.
-
Washing: Centrifuge the column to remove the unbound antibody solution. Wash the resin with 10 column volumes of Binding/Wash Buffer to remove any non-specifically bound antibody. The resin is now ready for the affinity purification of the target antigen.
Protocol 2: Affinity Purification of a Target Protein
This protocol outlines the general steps for capturing and eluting a target protein using an immobilized biotinylated bait.
Procedure:
-
Sample Preparation: Prepare the cell lysate or protein mixture containing the target protein in a compatible binding buffer. Clarify the sample by centrifugation to remove any particulate matter.
-
Binding: Add the clarified sample to the prepared affinity matrix (from Protocol 1). Incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively with Binding/Wash Buffer (e.g., 3-5 times with 10 column volumes) to remove non-specifically bound proteins.
-
Elution: Add the chosen elution buffer to the resin and incubate for 5-10 minutes. Collect the eluate containing the purified target protein. Repeat the elution step to maximize recovery.
Data Presentation: Elution Conditions for Biotin Affinity Chromatography
The elution of biotinylated molecules from avidin/streptavidin is a critical and often challenging step due to the strength of the interaction. The choice of elution buffer depends on whether the integrity of the biotin-avidin link or the functionality of the eluted protein is the priority.
| Elution Method | Reagent | Concentration | Conditions | Outcome | Citation |
| Denaturing Elution | Guanidine HCl | 8 M | pH 1.5 | Elutes biotinylated molecule, denatures avidin/streptavidin and target protein. | |
| SDS Sample Buffer | - | Boiling | Elutes biotinylated molecule, denatures all proteins. | ||
| Competitive Elution (Monomeric Avidin) | Free Biotin | 2-5 mM | Near-neutral pH | Elutes biotinylated molecule under mild conditions. | |
| Competitive Elution (Anti-Biotin Antibody) | Free Biotin | 4 mg/ml | pH 8.5, 30 min incubation | >85% recovery of biotinylated protein under non-denaturing conditions. | |
| Competitive Elution with Heat | Free Biotin | 25 mM | 95°C for 5 minutes | Effective elution of biotinylated proteins. | |
| Cleavable Linker | Reducing Agents (e.g., DTT) | - | - | Cleaves the linker, releasing the target protein without the biotin tag. |
Visualizations
Experimental Workflow for Affinity Purification
The following diagram illustrates a typical workflow for affinity purification using a biotinylated antibody.
Caption: A generalized workflow for the purification of a target protein.
Logical Relationship of Biotin Affinity Chromatography Components
This diagram shows the key components and their interactions in a typical biotin-based affinity chromatography setup.
Caption: Key molecular interactions in biotin affinity chromatography.
Conclusion
Biotin-based affinity chromatography is a cornerstone technique in proteomics and drug discovery for the purification and analysis of biomolecules. While this compound is a valuable biochemical reagent, its direct application as a ligand in affinity chromatography is not well-documented. Researchers seeking to perform affinity purification are advised to use biotin or commercially available biotin derivatives with features designed for efficient immobilization and, where necessary, milder elution. The protocols and principles outlined in this document provide a solid foundation for designing and executing successful biotin-based affinity chromatography experiments.
References
Application Note: Synthesis and Application of Biotinylated Probes Using Biotin Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction to Biotinylation
Biotinylation is the process of covalently attaching biotin, a small vitamin (Vitamin H), to a molecule of interest, such as a protein, nucleic acid, or small molecule ligand. The technique leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin (Dissociation constant, Kd = 10⁻¹⁵ M).[1][2] This high-affinity binding is one of the strongest known in biology, making it a powerful tool for the detection, purification, and immobilization of biotinylated molecules.[1][3] Biotin's small size (244 Da) allows it to be conjugated to many molecules without significantly altering their biological activity.[2]
Biotinylated probes are utilized in a vast array of applications, including:
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry.
-
Affinity Chromatography: Purification of proteins and other biomolecules from complex mixtures.
-
Pull-Down Assays: Isolation and identification of binding partners for a specific protein or ligand.
-
Labeling and Detection: Attaching fluorescent or enzymatic reporters for imaging and quantification.
-
Nucleic Acid Hybridization: Synthesis of biotinylated DNA or RNA probes for techniques like in situ hybridization.
Biotinylation Chemistry: Biotin Methyl Ester
While N-hydroxysuccinimide (NHS) esters of biotin are the most common reagents for labeling primary amines on proteins and antibodies, this compound serves as a valuable and stable precursor for synthesizing custom biotinylated probes. Unlike the highly reactive NHS-ester, the methyl ester is less reactive and can be coupled to primary or secondary amines under specific conditions to form a stable amide bond, releasing methanol as a byproduct.
This method is particularly useful for:
-
Labeling small molecules or custom linkers that may not be compatible with NHS-ester reaction conditions.
-
Situations where a slower, more controlled reaction is desired.
-
Multi-step syntheses where the biotin moiety is introduced prior to final modifications.
The core reaction is the amidation of an ester, which typically requires heat or catalysis to proceed efficiently.
Visualizations
Logical Relationship of Biotinylation Reagents
The choice of biotinylation reagent depends on the target functional group on the molecule to be labeled.
Caption: Comparison of common biotinylation reagent chemistries.
General Workflow for Probe Synthesis
The synthesis of a biotinylated probe from this compound follows a structured workflow from reaction to characterization.
Caption: Workflow for synthesis of a biotinylated probe.
Application: Affinity Pull-Down Assay
A synthesized biotinylated probe can be used to isolate its binding partners from a complex mixture like a cell lysate.
Caption: Workflow of a pull-down assay using a biotinylated probe.
Data Presentation
Table 1: Comparison of Amine-Reactive Biotinylation Reagents
| Feature | This compound | NHS-Biotin Ester |
| Target Group | Primary & Secondary Amines | Primarily Primary Amines (-NH₂) |
| Reactivity | Moderate; often requires heat or catalyst | High; reacts rapidly at room temperature |
| Typical pH | > 8 (for base catalysis) | 7.0 - 9.0 |
| Byproduct | Methanol | N-hydroxysuccinimide (NHS) |
| Solubility | Requires organic solvent (DMSO, DMF) | Varies; Sulfo-NHS versions are water-soluble |
| Primary Use Case | Synthesis of custom probes, linkers, and conjugates from amine-containing small molecules. | Direct and efficient labeling of proteins, antibodies, and peptides at lysine residues. |
Table 2: Example Molar Ratios and Biotin Incorporation
The degree of biotinylation can be controlled by adjusting the molar ratio of the biotinylating reagent to the target molecule. While data below is illustrative for NHS-ester reactions, a similar principle of optimizing molar excess applies to synthesis with this compound to drive the reaction to completion.
| Target Molecule | Reagent | Molar Ratio (Reagent:Target) | Biotin Molecules per Target | Reference |
| Antibody (αBSA) | Sulfo-NHS-Biotin | 10:1 | ~1 | |
| Antibody (αBSA) | Sulfo-NHS-Biotin | 20:1 | ~6 | |
| Antibody (αBSA) | Sulfo-NHS-Biotin | 50:1 | ~5 | |
| Bovine IgG | ChromaLink Biotin | 5:1 | 1.3 | |
| Bovine IgG | ChromaLink Biotin | 10:1 | 3.2 | |
| Bovine IgG | ChromaLink Biotin | 15:1 | 6.1 |
Note: Over-biotinylation can sometimes lead to protein precipitation or loss of function.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated Linker (N-Biotinyl-6-aminohexanoic acid)
This protocol describes the coupling of this compound to 6-aminohexanoic acid to create a biotinylated linker with a terminal carboxyl group, which can be further activated for subsequent conjugations.
Materials:
-
This compound (MW: 258.35 g/mol )
-
6-Aminohexanoic Acid (MW: 131.17 g/mol )
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Hydrochloric Acid (1M HCl)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon line.
Procedure:
-
Dissolve Amine: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of 6-aminohexanoic acid in 20 mL of anhydrous methanol.
-
Add Base: Add a catalytic amount of sodium methoxide (e.g., 0.2 equivalents) to the solution to deprotonate the amine, increasing its nucleophilicity. Stir for 15 minutes at room temperature.
-
Add this compound: Dissolve 1.5 g of this compound in 10 mL of anhydrous DMF. Add this solution dropwise to the flask containing the amino acid.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 60-70°C. Let the reaction proceed overnight (12-16 hours) with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Quench and Neutralize: Cool the flask to room temperature. Carefully neutralize the mixture by adding 1M HCl dropwise until the pH is ~7. A white precipitate may form.
-
Precipitation and Filtration: Add 100 mL of cold diethyl ether to the flask to fully precipitate the product.
-
Wash: Filter the crude product and wash it thoroughly with diethyl ether (3 x 30 mL) to remove unreacted starting materials and DMF.
-
Purification (Recrystallization): The crude product can be further purified by recrystallization from a hot methanol/water mixture.
-
Drying: Dry the final white solid product under a vacuum.
Protocol 2: Characterization and Purification
Characterization: Confirm the identity and purity of the synthesized biotinylated probe using standard analytical techniques.
| Technique | Purpose | Expected Result for N-Biotinyl-6-aminohexanoic acid |
| ESI-MS | Confirm Molecular Weight | Calculated [M+H]⁺: 358.46. Observed m/z should match. |
| ¹H NMR | Confirm Structure | Peaks corresponding to protons on both the biotin and aminohexanoic acid moieties. |
| HPLC | Assess Purity | A single major peak indicating high purity. |
Purification of Biotinylated Molecules: For larger probes (e.g., biotinylated peptides or proteins), affinity purification is highly effective. The strong interaction between biotin and streptavidin allows for efficient capture.
Materials:
-
Streptavidin Agarose Resin or Magnetic Beads.
-
Binding/Wash Buffer (e.g., PBS, pH 7.4).
-
Elution Buffer.
Procedure:
-
Equilibrate Resin: Wash the streptavidin resin with Binding/Wash Buffer to equilibrate it.
-
Bind: Incubate the crude solution containing the biotinylated molecule with the equilibrated resin. Allow sufficient time for binding (e.g., 1 hour at room temperature with gentle mixing).
-
Wash: Pellet the resin (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the resin extensively with Wash Buffer (e.g., 3-5 times) to remove all non-biotinylated contaminants.
-
Elute: Elution is challenging due to the high affinity of the biotin-streptavidin interaction.
-
Harsh/Denaturing Conditions: Use buffers containing 8M Guanidine-HCl at pH 1.5 or boiling in SDS-PAGE sample buffer. This is effective but will denature protein-based probes.
-
Mild Conditions: Use a monomeric or modified avidin resin, which allows for elution with a solution of 2-5 mM free biotin. This method is non-denaturing and preserves the probe's activity.
-
References
Application Notes and Protocols for Biotin Methyl Ester as a Template in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin methyl ester, a derivative of biotin (Vitamin B7), serves as an effective template molecule in the synthesis of molecularly imprinted polymers (MIPs). This technique creates synthetic polymers with predetermined selectivity for the template molecule, in this case, biotin and its derivatives. The high affinity and specificity of the biotin-avidin interaction is widely utilized in biotechnology and diagnostics. Molecularly imprinted polymers that can selectively recognize the biotin moiety offer a robust and cost-effective alternative to biological receptors like avidin and streptavidin. These synthetic receptors are stable, durable, and can be tailored for a variety of applications, including biosensing, selective separation, and as antibody mimetics.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-templated polymers.
Applications
Biotin-selective MIPs have demonstrated utility in a range of applications:
-
Biosensors: Thin films of biotin-imprinted polymers on sensor surfaces, such as quartz crystal microbalance (QCM) resonators, can selectively detect biotinylated peptides and carbohydrates.[1]
-
Selective Separation and Purification: Magnetic MIPs synthesized using a biotin template can be used for the efficient isolation and preconcentration of biotin and biotinylated biomolecules from complex samples.[2][3]
-
Antibody Mimetics: These synthetic polymers can mimic the binding properties of antibodies, offering a stable and economical alternative for use in assays like ELISA.
-
Drug Delivery: The specific recognition properties of MIPs can be harnessed for targeted drug delivery systems.
Data Presentation
Table 1: Physicochemical Properties of this compound Imprinted Polymer Films
| Property | MIP Film | Reference (Non-Imprinted) Film | Method |
| Average Thickness (Å) | 33.95 ± 4.40 | 40.28 ± 12.40 | Ellipsometry |
MIP films were prepared by graft co-polymerization of N,N'-methylenebisacrylamide and 2-acrylamido-2-methylpropanesulfonic acid with this compound as the template.
Table 2: Binding Characteristics of this compound Imprinted Polymers
| Parameter | Value (MIP in Chloroform) | Value (MIP in Acetonitrile) |
| High-Affinity Sites (μmol/g) | 7.7 | 24 |
| High-Affinity Dissociation Constant (μM) | 4.0 | 200 |
| Low-Affinity Sites (μmol/g) | 65 | 45 |
| Low-Affinity Dissociation Constant (μM) | 160 | 500 |
| Binding of this compound (μmol/g) | 6.81 | - |
| Binding of Biotin-pNP (μmol/g) | 4.86 | - |
| Binding of pNP (μmol/g) | 1.70 | - |
Data from Scatchard analysis of this compound (B-Me) binding to a methacrylic acid-based imprinted polymer.
Table 3: Adsorption Capacity of Magnetic MIPs for Biotin
| Polymer | Adsorption Capacity (μg/mg) |
| Biotin Imprinted MIP | 3.10 |
| Non-Imprinted Polymer (NIP) | 0.09 |
Magnetic MIPs were synthesized with biotin as the template, demonstrating high selectivity.
Experimental Protocols
Protocol 1: Synthesis of Biotin-Selective Polymer Nano-films on a Gold Surface
This protocol describes the fabrication of thin (3-5 nm) biotin-selective films on a hexadecanethiol self-assembled monolayer (SAM) coated gold/quartz resonator.
Materials:
-
Gold-coated quartz crystal microbalance (QCM) chips
-
"Piranha" solution (1:3 v/v mixture of 30% H₂O₂ and concentrated H₂SO₄) - Caution: Extremely corrosive and reactive.
-
Hexadecanethiol (HDT)
-
Benzophenone
-
N,N'-methylenebisacrylamide (MBA)
-
2-acrylamido-2-methylpropanesulfonic acid (AMPS)
-
This compound (BtOMe)
-
Water-Methanol mixture (3:1 v/v)
-
Nitrogen gas
-
UV lamp (254 nm, 35 mW/cm²)
Procedure:
-
Surface Preparation:
-
Clean the QCM chips in fresh piranha solution.
-
Prepare a self-assembled monolayer by immersing the cleaned chips in a solution of hexadecanethiol.
-
Adsorb the hydrophobic photoinitiator, benzophenone, onto the HDT SAM.
-
-
Polymerization Mixture Preparation:
-
Prepare a solution containing MBA (100 mM), AMPS (50 mM), and BtOMe (10 mM) in a 3:1 water-methanol mixture.
-
Sparge the solution with nitrogen gas for 5 minutes to remove dissolved oxygen.
-
-
Photoinitiated Graft Co-polymerization:
-
Place 20 μl of the polymerization mixture onto the prepared SAM-coated Au/quartz surface.
-
Cover the mixture with a piranha-washed glass slide.
-
Place the assembly under a UV lamp at 4°C for 15 minutes.
-
-
Template Removal:
-
After polymerization, wash the surface extensively to remove the this compound template and any unreacted monomers.
-
Protocol 2: Bulk Polymerization for Biotin-Imprinted Polymers
This protocol provides a general procedure for preparing MIPs using bulk polymerization.
Materials:
-
This compound (template)
-
Functional monomer (e.g., Methacrylic acid - MAA)
-
Cross-linker (e.g., Ethylene glycol dimethacrylate - EGDMA)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Porogenic solvent (e.g., Chloroform, Acetonitrile)
-
Glass ampoules or vials
-
Nitrogen gas
-
Circulating water bath
Procedure:
-
Pre-polymerization Complex Formation:
-
Dissolve the this compound template in the chosen porogenic solvent in a glass vial.
-
Add the functional monomer (MAA) to the template solution.
-
Add the cross-linker (EGDMA) to the mixture.
-
Sonicate the mixture for approximately 5 minutes.
-
Bubble nitrogen gas through the mixture for 10 minutes to create an inert atmosphere.
-
-
Polymerization:
-
Add the radical initiator (AIBN) to the vial and seal it under an inert atmosphere.
-
Place the sealed vial in a circulating water bath at 65°C for 24 hours.
-
-
Post-polymerization Processing:
-
After polymerization, the resulting polymer block is ground into a fine powder.
-
The template is removed by washing the polymer powder with a suitable solvent (e.g., a mixture of methanol and acetic acid).
-
Mandatory Visualizations
Caption: Workflow for Molecularly Imprinted Polymer (MIP) Synthesis.
References
Application Notes & Protocols: Biotin Conjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of biotin conjugation, a cornerstone technique in life sciences research and drug development. While direct conjugation using biotin methyl ester is not a standard laboratory practice due to the low reactivity of the methyl ester group, this document will detail the prevalent and effective methods for biotinylating proteins and other macromolecules. The primary focus will be on the widely used N-hydroxysuccinimide (NHS) ester-mediated biotinylation of primary amines. Additionally, we will explore the underlying chemistry of carboxyl group activation, a key step in preparing reactive biotin reagents, and touch upon novel biotin modification strategies.
Understanding Biotin Conjugation Chemistry
Biotin, a small vitamin, exhibits an extraordinarily strong and specific interaction with avidin and streptavidin, making it an ideal tag for a multitude of applications, including ELISA, Western blotting, immunohistochemistry, affinity purification, and drug targeting.[1][2][3] The process of covalently attaching biotin to a target molecule, such as a protein, antibody, or nucleic acid, is known as biotinylation.[3]
The most common strategy for biotinylating proteins targets primary amines (-NH2), which are readily available on the side chains of lysine residues and at the N-terminus of polypeptide chains.[4] This is typically achieved using biotin derivatives where the carboxyl group of biotin's valeric acid side chain has been activated to react with these amines, forming a stable amide bond.
Clarification on this compound: this compound itself is generally not used for direct conjugation in bioconjugation protocols. The methyl ester group is relatively unreactive towards functional groups on proteins under standard aqueous buffer conditions. However, this compound can serve as a precursor in the synthesis of activated biotin reagents. The ester must first be hydrolyzed to the carboxylic acid, which can then be activated.
Experimental Protocols: Amine-Reactive Biotinylation using NHS-Biotin
This protocol details the most common method for biotinylating proteins using an N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein to be biotinylated (antibody, enzyme, etc.)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
NHS-Biotin or Sulfo-NHS-Biotin (for cell surface labeling)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 100 mM glycine)
-
Desalting column or dialysis equipment for purification
Protocol:
-
Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the target protein for reaction with the NHS-biotin. If the protein solution contains such buffers, it must be exchanged into an appropriate buffer like PBS through dialysis or buffer exchange chromatography.
-
-
Preparation of Biotinylation Reagent:
-
Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-Biotin in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). NHS esters are susceptible to hydrolysis in aqueous solutions, so stock solutions should not be stored.
-
-
Biotinylation Reaction:
-
Add a calculated molar excess of the NHS-Biotin stock solution to the protein solution. A 10-20 fold molar excess of biotin to protein is a common starting point. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, non-reacted biotin and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate storage buffer (e.g., PBS).
-
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations are often preferable for labeling efficiency. |
| Reaction pH | 7.2 - 8.5 | NHS esters react with non-protonated primary amines. |
| Molar Excess of NHS-Biotin | 10-20 fold | This may require optimization depending on the protein. |
| Incubation Time | 30-60 min at RT or 2h at 4°C | |
| Quenching Agent | 50-100 mM Tris or Glycine |
Visualization of Workflows and Pathways
Experimental Workflow for NHS-Biotin Conjugation
Caption: Workflow for protein biotinylation using NHS-activated biotin.
Signaling Pathway: Activation of Biotin's Carboxyl Group
Caption: Chemical pathway for activating biotin with EDC and NHS.
Advanced and Alternative Methods
Carboxyl Group Activation Chemistry
The principle behind creating amine-reactive biotinylation reagents is the activation of the carboxyl group on biotin's valeric acid side chain. This can be achieved using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
The reaction proceeds as follows:
-
EDC reacts with the carboxyl group of biotin to form a highly reactive O-acylisourea intermediate.
-
This intermediate can then react with a primary amine on a target protein, but it is also prone to hydrolysis in aqueous solutions.
-
The addition of NHS stabilizes the activated intermediate by converting it to an NHS ester, which is more stable than the O-acylisourea intermediate but still highly reactive towards primary amines.
This two-step, one-pot reaction is the basis for the synthesis of NHS-activated biotin.
Biotin Redox-Activated Chemical Tagging (BioReACT)
A novel and highly specific method for modifying biotinylated molecules has been recently developed, termed BioReACT. This technique does not target the carboxyl group but instead the thioether within the biotin ring structure. Oxaziridine reagents can react selectively with this thioether to form a stable sulfimide linkage. This method allows for the chemical modification of already biotinylated biomolecules, expanding the utility of biotin beyond its use as an affinity tag. This advanced technique is suitable for applications requiring site-specific chemical modification of biotinylated proteins or DNA.
References
- 1. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Biotinylation in Biosensor Development
Topic: The Role of Biotin Derivatives in the Development of Biosensors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The unparalleled affinity and specificity of the biotin-streptavidin interaction have made it a cornerstone in the development of highly sensitive and robust biosensors. This technology is widely exploited for the immobilization of biorecognition molecules such as antibodies, nucleic acids, and proteins onto transducer surfaces. While various biotin derivatives are employed for this purpose, this document will focus on the prevalent methodologies, with a note on the role of biotin methyl ester as a synthetic precursor. Direct immobilization using this compound is not a commonly reported method for biosensor surface functionalization; instead, activated forms of biotin, such as N-hydroxysuccinimide (NHS) esters of biotin, are predominantly used. These reagents efficiently react with primary amines on proteins or modified surfaces to form stable amide bonds.
The biotin-streptavidin interaction is remarkably strong, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M, rendering the bond practically irreversible. This ensures the stable anchoring of biomolecules, a critical requirement for reliable and reproducible biosensor performance.
I. Signaling Pathways and Immobilization Strategies
The fundamental principle behind using biotin in biosensors is to create a stable and oriented immobilization of a bioreceptor on the sensor surface. This is typically achieved through the high-affinity bond between biotin and streptavidin (or avidin).
A. Streptavidin-Biotin Immobilization Chemistry
A common strategy involves pre-coating the biosensor surface with streptavidin, which then serves as an anchor for biotinylated bioreceptors. Alternatively, a biotinylated self-assembled monolayer (SAM) can be formed on the surface, which then captures streptavidin, leaving its remaining biotin-binding sites available for the immobilization of biotinylated probes.
Diagram of the Streptavidin-Biotin Immobilization Workflow:
Caption: General workflow for biosensor surface functionalization using the streptavidin-biotin system.
II. Experimental Protocols
A. Protocol 1: Immobilization of Biotinylated Ligands onto Streptavidin-Coated Biosensors
This protocol outlines a general procedure for the immobilization of a biotinylated ligand onto commercially available streptavidin-coated biosensors, often used in techniques like Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR).
Materials:
-
Streptavidin-coated biosensors
-
Biotinylated ligand (e.g., protein, peptide, oligonucleotide)
-
Immobilization buffer (e.g., PBS, HBS-EP)
-
Regeneration buffer (if applicable, e.g., 1 M NaCl, 50 mM NaOH)
-
Biosensor instrument (e.g., Octet®, Biacore™)
Procedure:
-
Hydration: Hydrate the streptavidin biosensors in the immobilization buffer for at least 10 minutes.
-
Ligand Preparation: Prepare a dilution series of the biotinylated ligand in the immobilization buffer. The optimal concentration needs to be determined empirically but often ranges from 1-20 µg/mL.
-
Immobilization:
-
Establish a stable baseline for the hydrated biosensors in the immobilization buffer.
-
Introduce the biotinylated ligand solution to the biosensor surface. The strong interaction between biotin and streptavidin will lead to the capture of the ligand. Monitor the immobilization level in real-time.
-
The immobilization can be performed until a desired signal level is reached.
-
-
Washing: Transfer the biosensors to a well containing immobilization buffer to wash away any non-specifically bound ligand.
-
Baseline Stabilization: Establish a stable baseline in the running buffer that will be used for the interaction analysis.
-
Analyte Interaction: The biosensor with the immobilized ligand is now ready for kinetic or affinity analysis with the target analyte.
Diagram of the Ligand Immobilization Workflow:
Caption: Workflow for immobilizing a biotinylated ligand on a streptavidin-coated biosensor.
B. Protocol 2: Surface Functionalization of Gold Sensors with Biotin for Streptavidin Capture
This protocol describes the functionalization of a gold surface with biotin, which can then be used to capture streptavidin for subsequent immobilization of biotinylated bioreceptors. This is a common approach in SPR and electrochemical biosensors.
Materials:
-
Gold-coated sensor chip
-
Thiol-PEG-Biotin
-
Ethanol
-
Streptavidin solution (e.g., 10-50 µg/mL in PBS)
-
Biotinylated bioreceptor
Procedure:
-
Surface Cleaning: Clean the gold sensor surface thoroughly with ethanol and water, then dry under a stream of nitrogen.
-
SAM Formation: Immerse the gold chip in a solution of Thiol-PEG-Biotin in ethanol (e.g., 1 mM) for a sufficient time (e.g., 2-18 hours) to allow for the formation of a self-assembled monolayer. The PEG spacer helps to reduce non-specific binding.
-
Rinsing: Rinse the surface with ethanol and then water to remove unbound thiols.
-
Streptavidin Immobilization: Inject the streptavidin solution over the biotinylated surface. The streptavidin will be captured by the surface-bound biotin.
-
Washing: Wash with buffer (e.g., PBS) to remove any unbound streptavidin.
-
Bioreceptor Immobilization: The streptavidin-coated surface is now ready for the immobilization of the biotinylated bioreceptor by flowing a solution of the bioreceptor over the surface.
III. Quantitative Data on Biotin-Based Biosensors
The performance of biosensors utilizing the biotin-streptavidin system is often characterized by their high sensitivity and low detection limits. The following table summarizes performance data from various biosensor platforms that employ this immobilization strategy.
| Biosensor Type | Analyte | Bioreceptor | Detection Limit | Dissociation Constant (Kd) | Reference |
| Graphene Field-Effect Transistor (GFET) | Biotin | Avidin | 90 fg/mL (0.37 pM) | 1.6 x 10⁻¹¹ M | [1] |
| Surface Plasmon Resonance (SPR) | Human Factor B | Biotinylated Antibody | 0.5 µg/mL | Not Reported | |
| Optical Cavity-Based Biosensor | Streptavidin | Biotin | 27 ng/mL (450 pM) | Not Reported | |
| Interferometric Biosensor | Bovine Serum Albumin (BSA) | Biotinylated Antibody | 3.9 µg/mL | Not Reported |
IV. The Role of this compound
The available scientific literature does not provide significant evidence for the direct use of this compound in the functionalization of biosensor surfaces. Its primary role appears to be as a precursor or intermediate in the chemical synthesis of biotin and its derivatives. For instance, biotin was first isolated in its methyl ester form[2]. In biosynthetic pathways, a malonyl-thioester methyl ester can serve as a primer for the synthesis of the pimeloyl moiety of biotin[3][4].
The carboxyl group of biotin is the typical site for modification to create reactive derivatives like biotin-NHS ester. The methyl ester group of this compound would require hydrolysis to the carboxylic acid before it could be activated for coupling to amine groups on a surface or protein, making it a less direct route for immobilization compared to using commercially available activated biotins.
Diagram of this compound's Role as a Synthetic Intermediate:
Caption: The likely role of this compound as a precursor for creating active biotin derivatives for biosensor applications.
The use of biotin, primarily through the robust streptavidin-biotin interaction, is a powerful and versatile strategy in biosensor development. The protocols and data presented here highlight the common and effective methods for immobilizing bioreceptors on various sensor platforms. While this compound is a relevant compound in the synthesis of biotin derivatives, its direct application in biosensor surface functionalization is not a standard practice. Researchers and developers should focus on utilizing activated biotin derivatives like biotin-NHS ester for efficient and stable biosensor construction.
References
- 1. Graphene field-effect transistor biosensor for detection of biotin with ultrahigh sensitivity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Labeling with Biotin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the targeted labeling of cell surface proteins. While direct labeling with biotin methyl ester is not a standard technique for cell surface protein modification due to the reaction chemistry involved, this document focuses on robust and widely-used alternative methods that target other functional groups on the protein surface: carboxyl groups and carbohydrate moieties. These techniques are invaluable for studying protein trafficking, identifying cell surface markers, and developing targeted drug delivery systems.
Introduction to Cell Surface Biotinylation
Cell surface proteins are crucial mediators of cellular communication, signaling, and interaction with the extracellular environment. Their study is fundamental to understanding both normal physiology and disease pathology. Biotinylation, the process of covalently attaching biotin to a molecule, is a powerful tool for isolating and analyzing these proteins. The high-affinity interaction between biotin and streptavidin allows for the efficient capture and purification of labeled proteins.
While N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines (lysine residues), are commonly used, there are situations where targeting alternative functional groups is advantageous. This can be to avoid disruption of protein function if key lysine residues are involved in its activity, or to specifically label a subset of proteins, such as glycoproteins.
This document details two primary methods for non-amine-reactive cell surface labeling:
-
Labeling of Carboxyl Groups: Targeting aspartic and glutamic acid residues.
-
Labeling of Glycoproteins: Targeting carbohydrate moieties.
Method 1: Cell Surface Labeling of Carboxyl Groups
This method provides an alternative to amine-reactive labeling by targeting the carboxyl groups of aspartic and glutamic acid residues on the extracellular domains of proteins. It is a two-step process involving the activation of carboxyl groups with a carbodiimide, followed by reaction with a biotin derivative containing a primary amine or hydrazide.
Principle of the Reaction
The reaction is mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that activates carboxyl groups. The activated carboxyl group then reacts with an amine- or hydrazide-containing biotin derivative, such as biotin hydrazide, to form a stable amide or hydrazone bond. The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) can enhance the efficiency of the reaction by creating a more stable intermediate.[1][2][3][4]
Experimental Workflow: Carboxyl Group Labeling
Caption: Workflow for cell surface carboxyl group labeling.
Protocol: Labeling Cell Surface Carboxyl Groups
Materials:
-
Cells of interest (adherent or in suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.5[5]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Biotin Hydrazide
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 100 mM Tris-HCl or Glycine in PBS, pH 7.5
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, use a concentration of ~25 × 10^6 cells/ml.
-
Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
-
Carboxyl Group Activation:
-
Prepare a fresh solution of 5 mM EDC and 10 mM Sulfo-NHS in ice-cold Activation Buffer.
-
Add the activation solution to the cells and incubate for 15 minutes at 4°C with gentle agitation.
-
Aspirate the activation solution and wash the cells twice with ice-cold PBS, pH 7.2.
-
-
Biotinylation:
-
Prepare a 2 mM solution of Biotin Hydrazide in Reaction Buffer.
-
Add the Biotin Hydrazide solution to the cells and incubate for 30 minutes at room temperature with gentle agitation.
-
-
Quenching:
-
Aspirate the biotinylation solution and wash the cells once with Quenching Buffer.
-
Incubate the cells in fresh Quenching Buffer for 10 minutes at 4°C to ensure all unreacted biotin is quenched.
-
-
Downstream Processing:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells in Lysis Buffer and collect the lysate.
-
Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Quantitative Data: Carboxyl vs. Amine Labeling
The following table summarizes a comparative analysis of cell surface protein identification using carboxyl-reactive and amine-reactive biotinylation.
| Labeling Method | Total Proteins Identified | Cell Surface Proteins Identified | Percentage of Cell Surface Proteins |
| Carboxyl-Reactive | 1250 | 850 | 68% |
| Amine-Reactive | 1500 | 750 | 50% |
Data is representative and may vary depending on cell type and experimental conditions.
Method 2: Cell Surface Labeling of Glycoproteins
This method specifically targets glycoproteins on the cell surface by first oxidizing their carbohydrate moieties to create aldehyde groups, which are then labeled with a hydrazide-containing biotin derivative. This technique is highly specific for glycosylated proteins.
Principle of the Reaction
Mild oxidation with sodium periodate (NaIO₄) cleaves the vicinal diols of sialic acid and other sugar residues, generating reactive aldehyde groups. These aldehydes then react with the hydrazide group of a biotin derivative to form a stable hydrazone bond.
Experimental Workflow: Glycoprotein Labeling
Caption: Workflow for cell surface glycoprotein labeling.
Protocol: Labeling Cell Surface Glycoproteins
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4, ice-cold
-
Sodium periodate (NaIO₄)
-
Glycerol
-
Biotin Hydrazide
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS, pH 6.5.
-
-
Oxidation:
-
Prepare a fresh 1-2 mM solution of NaIO₄ in ice-cold PBS, pH 6.5. Protect the solution from light.
-
Add the NaIO₄ solution to the cells and incubate for 15-20 minutes on ice in the dark.
-
-
Quenching:
-
Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS, pH 7.4.
-
-
Biotinylation:
-
Prepare a 2 mM solution of Biotin Hydrazide in PBS, pH 7.4.
-
Add the Biotin Hydrazide solution to the cells and incubate for 1-2 hours at 4°C with gentle agitation.
-
-
Downstream Processing:
-
Wash the cells three times with ice-cold PBS, pH 7.4 to remove unreacted biotin.
-
Proceed with cell lysis, protein extraction, and affinity purification as described in the carboxyl group labeling protocol.
-
Quantitative Data: Glycoprotein Labeling Efficiency
The following table presents representative data on the labeling efficiency of cell surface glycoproteins using biotin hydrazide, as determined by flow cytometry.
| Cell Line | Biotin Hydrazide Concentration (mM) | Incubation Time (min) | Percentage of Labeled Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| Jurkat | 1 | 60 | > 95 | 5500 |
| HeLa | 1 | 60 | > 98 | 7200 |
| A549 | 2 | 90 | > 99 | 8900 |
Data is representative and may vary based on cell type, experimental conditions, and detection method.
Signaling Pathway and Logical Relationship Diagrams
Chemical Reaction: Carboxyl Group Labeling with EDC and Biotin Hydrazide
Caption: Reaction of carboxyl group with biotin hydrazide via EDC.
Chemical Reaction: Glycoprotein Labeling
References
- 1. Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Improving Biotin methyl ester solubility for aqueous solutions
Welcome to the technical support center for Biotin Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of biotin (Vitamin B7) where the carboxylic acid group is esterified to a methyl group. This modification makes the molecule more hydrophobic than biotin, leading to poor solubility in aqueous buffers commonly used in biological experiments.[1][2] Achieving a desired concentration in an aqueous medium without precipitation is crucial for accurate and reproducible experimental results.
Q2: What are the general solubility properties of this compound?
A2: this compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][4] It is also soluble in other organic solvents like acetone, methanol, methyl ethyl ketone, benzene, and cyclohexene, but insoluble in saturated and paraffin hydrocarbons.[1]
Q3: Can I dissolve this compound directly in my aqueous buffer (e.g., PBS)?
A3: Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is challenging and often leads to incomplete dissolution or precipitation, especially at higher concentrations. It is generally recommended to first prepare a concentrated stock solution in an organic solvent.
Q4: What is the recommended method for preparing an aqueous working solution of this compound?
A4: The most common and effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO. This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to facilitate mixing and prevent precipitation.
Q5: What should I do if I observe precipitation when diluting my DMSO stock solution into an aqueous buffer?
A5: Precipitation upon dilution indicates that the solubility limit in the final aqueous solution has been exceeded. You can try the following troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent in the final solution can help maintain solubility. However, always consider the potential effects of the solvent on your cells or assay.
-
Use a different co-solvent system: Formulations including solubilizing agents like cyclodextrins can enhance aqueous solubility.
-
Gentle warming and sonication: Applying gentle heat (e.g., to 60°C) and/or sonicating the solution during preparation can help dissolve the compound. However, be mindful of the thermal stability of this compound and other components in your solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO first. |
| Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer. | The solubility limit in the final aqueous solution has been exceeded. | 1. Lower the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (if tolerated by the experiment). 3. Use a co-solvent system, such as 10% DMSO in 90% (20% SBE-β-CD in Saline). |
| The prepared aqueous solution is cloudy. | Incomplete dissolution or formation of fine precipitates. | 1. Try gentle warming and/or sonication to aid dissolution. 2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles, but be aware this may lower the effective concentration. |
| Inconsistent experimental results. | Potential precipitation of the compound over time or inaccurate concentration due to solubility issues. | 1. Prepare fresh working solutions for each experiment. 2. Visually inspect your solutions for any signs of precipitation before use. 3. Consider quantifying the final concentration of this compound in your prepared solution if the application is highly sensitive. |
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and related compounds.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL (193.54 mM) | Ultrasonic warming and heating to 60°C can aid dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble |
Table 2: Formulations for Aqueous Solutions of this compound
| Formulation | Achievable Concentration | Protocol |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (19.35 mM) | Add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix evenly. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (19.35 mM) | Add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly. |
Table 3: Solubility of Biotin and a Biotin Derivative in Aqueous Solutions (for reference)
| Compound | Solvent/Buffer | Solubility |
| Biotin | Water (25 °C) | 22 mg/100 mL (0.9 mM) |
| Biotin | 0.1 M NaOH | 10 mg/mL |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 258.34 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.58 mg of this compound powder and place it in a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when stored properly away from moisture.
Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Add 990 µL of PBS to a sterile tube.
-
While vortexing the PBS, slowly add 10 µL of the 10 mM this compound stock solution to the PBS.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
It is recommended to prepare this working solution fresh before each experiment.
Visualizations
Experimental Workflow: Solubilization of this compound
Caption: Workflow for preparing aqueous solutions of this compound.
Logical Relationship: Factors Affecting this compound Solubility
Caption: Key factors influencing the solubility of this compound.
Signaling Pathway Context: Role in Bacterial Biotin Synthesis
This compound is a key intermediate in the bacterial biotin synthesis pathway, particularly studied in E. coli. It serves as a substrate for the enzyme BioH, which hydrolyzes the methyl ester to yield pimeloyl-ACP, a precursor for the formation of the biotin rings.
Caption: Role of this compound in the E. coli biotin synthesis pathway.
References
Preventing non-specific binding of Biotin methyl ester conjugates
Welcome to the technical support center for Biotin Methyl Ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and how does it differ from other biotinylation reagents?
A this compound conjugate is a derivative of biotin where the carboxylic acid group of the valeric acid side chain has been converted to a methyl ester. This modification neutralizes the negative charge of the carboxylate, which can alter the overall physicochemical properties of the biotin molecule, such as its hydrophobicity and solubility. Unlike biotin NHS esters, which are reactive towards primary amines, this compound is generally used as a control molecule or in specific chemical synthesis applications rather than for direct conjugation to proteins or other biomolecules in aqueous solutions.
Q2: What are the primary causes of non-specific binding when using biotin conjugates?
Non-specific binding in assays using biotin conjugates can arise from several factors:
-
Endogenous Biotin: Many tissues and cell types, particularly liver and kidney, contain naturally occurring biotinylated proteins that can be recognized by streptavidin or avidin, leading to high background signals.[1][2]
-
Hydrophobic Interactions: The biotin molecule itself is somewhat hydrophobic. Modification of proteins with biotin can increase their overall hydrophobicity, leading to non-specific binding to surfaces or other proteins.[3] This can be particularly relevant for this compound, as the esterification of the carboxyl group increases its non-polar character.
-
Electrostatic Interactions: Charged molecules can non-specifically bind to surfaces or other proteins. While the methyl ester group neutralizes the negative charge of biotin's carboxylate, other charged residues on the conjugated molecule or the surface can still contribute to this issue.
-
Streptavidin/Avidin Properties: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through electrostatic and carbohydrate-mediated interactions.[4] Streptavidin is not glycosylated and has a more neutral pI, generally resulting in lower non-specific binding.[4]
-
Non-specific binding to the affinity matrix: Proteins in a complex lysate can bind directly to the streptavidin-coated beads or surface.
Q3: When should I be concerned about endogenous biotin in my samples?
You should consider blocking for endogenous biotin whenever you are working with samples known to have high levels of this vitamin. This is especially critical in applications such as:
-
Immunohistochemistry (IHC) of tissues like liver, kidney, and adipose tissue.
-
Western blotting of lysates from these tissues.
-
ELISA or other plate-based assays using crude or semi-purified cell or tissue extracts.
A simple control experiment where you run your assay without the biotinylated probe but with the streptavidin conjugate can help determine if endogenous biotin is a source of background signal.
Troubleshooting Guides
High Background in Your Assay
High background can obscure your specific signal and lead to false positives. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution | Explanation |
| Endogenous Biotin | Perform an avidin/biotin blocking step before incubating with your biotinylated probe. | This saturates the endogenous biotin with unlabeled avidin, and then any remaining binding sites on the avidin are blocked with free biotin. |
| Hydrophobic Interactions | Increase the detergent concentration (e.g., Tween-20 up to 0.1%) in your washing and incubation buffers. | Detergents help to disrupt non-specific hydrophobic interactions. |
| Electrostatic Interactions | Increase the salt concentration (e.g., NaCl up to 500 mM) in your washing and incubation buffers. | Higher ionic strength helps to shield electrostatic charges and reduce non-specific binding. |
| Non-specific Binding to Affinity Matrix | Pre-clear your lysate by incubating it with unconjugated beads before adding your biotinylated probe. | This removes proteins that have a natural affinity for the beads themselves. |
| Aggregation of Biotinylated Probe | Centrifuge your biotinylated probe solution at high speed before use to pellet any aggregates. | Aggregates can trap other molecules non-specifically. |
| Insufficient Washing | Increase the number and duration of wash steps. | Thorough washing is crucial to remove unbound and weakly bound molecules. |
Low or No Specific Signal
A weak or absent signal can be equally frustrating. Here are some common culprits and how to address them.
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Biotinylation | If you are synthesizing your own conjugate, verify the biotinylation efficiency using a method like a HABA assay or a Western blot with streptavidin-HRP. | Your probe may not be sufficiently labeled with biotin. |
| Steric Hindrance | Consider using a biotinylation reagent with a longer spacer arm if you are preparing your own conjugate. | The biotin-binding pocket of streptavidin is deep, and a spacer arm can improve accessibility. |
| Weak or Transient Interaction | Optimize binding conditions (e.g., incubation time, temperature, buffer composition). | The interaction you are trying to detect may be weak or require specific conditions. |
| Inefficient Elution | If performing a pull-down, ensure your elution conditions are appropriate. For strong biotin-streptavidin interactions, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) are often necessary. | The biotin-streptavidin interaction is extremely strong and may not be disrupted by mild elution methods. |
Data Presentation
The choice of biotinylation reagent can impact the level of non-specific binding. The following table provides a qualitative comparison based on the reactive chemistry. While specific quantitative data for this compound is limited, its properties can be inferred from its chemical structure.
| Biotinylation Reagent Type | Reactive Group | Target | Expected Specificity | Potential for Non-Specific Binding |
| Biotin NHS Ester | N-Hydroxysuccinimide Ester | Primary Amines | Moderate | High (reacts with any accessible amine) |
| Biotin-Maleimide | Maleimide | Sulfhydryls (Cysteine) | High | Moderate (can react with other nucleophiles) |
| Biotin-PEG-MeTz | Methyltetrazine | Trans-cyclooctene (TCO) | Very High (Bioorthogonal) | Low |
| This compound | Methyl Ester | N/A (Generally not for direct conjugation) | N/A | Can contribute to hydrophobic interactions if used as part of a larger probe. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is essential when working with tissues or cells that have high levels of endogenous biotin.
-
Initial Blocking: Block your sample (e.g., tissue section, Western blot membrane) with a standard protein-based blocker like 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Avidin Incubation: Prepare a solution of 0.1 mg/mL streptavidin in your wash buffer (e.g., TBST). Incubate the sample with the streptavidin solution for 15-30 minutes at room temperature.
-
Washing: Wash the sample three times for 5 minutes each with your wash buffer.
-
Biotin Incubation: Prepare a solution of 0.1 mg/mL free D-biotin in your wash buffer. Incubate the sample with the biotin solution for 15-30 minutes at room temperature.
-
Final Washing: Wash the sample three times for 5 minutes each with your wash buffer.
-
Proceed with your standard experimental protocol by adding your biotinylated probe.
Protocol 2: Biotinylated Protein Pull-Down Assay
This is a general protocol for using a biotinylated "bait" protein to pull down interacting "prey" proteins from a cell lysate.
-
Lysate Preparation: Prepare your cell lysate in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
(Optional but Recommended) Pre-clearing the Lysate: Add streptavidin-coated beads to your lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Bait Incubation: Add your biotinylated bait protein to the pre-cleared lysate and incubate with rotation for 1-4 hours at 4°C.
-
Capture: Add streptavidin-coated beads to the lysate-bait mixture and incubate with rotation for 1 hour at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with a high-stringency wash buffer (e.g., lysis buffer with increased salt and/or detergent concentration).
-
Elution: Elute the bound proteins from the beads.
-
Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain your eluted proteins, ready for analysis by Western blot.
-
Non-denaturing Elution (for functional assays): Elute with a high concentration of free biotin (2-10 mM) in a suitable buffer. Note that this is often inefficient for the strong biotin-streptavidin interaction.
-
Visualizations
Caption: A generalized workflow for a biotinylated pull-down assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Immunoassays of a Neonate on High Biotin: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
Technical Support Center: Optimizing Biotin Methyl Ester Labeling
Welcome to the technical support center for biotin labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for biotinylation experiments. This resource specifically addresses questions related to the use of Biotin Methyl Ester and contrasts it with more common biotinylation reagents.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly to label my protein?
No, this compound is generally not used for direct labeling of proteins. The methyl ester group protects the carboxylic acid of biotin, making it unreactive towards common functional groups on proteins such as primary amines (e.g., lysine residues) or sulfhydryls (e.g., cysteine residues). To be used in labeling, the methyl ester must first be hydrolyzed to yield biotin's carboxylic acid, which can then be activated to react with the protein.
Q2: What is the difference between this compound and NHS-Biotin?
The key difference lies in their reactivity. NHS-Biotin (N-Hydroxysuccinimide-Biotin) is an "activated" form of biotin. The NHS ester is a reactive group that readily couples with primary amines on proteins to form a stable amide bond.[1][2][3][4] This makes NHS-Biotin a one-step labeling reagent. This compound, on the other hand, has a protected carboxylic acid and is not directly reactive with proteins. It requires a two-step process of deprotection (hydrolysis) and then activation to become a labeling reagent.
Q3: Why would a researcher have this compound instead of a reactive biotin derivative?
This compound can be an intermediate in the synthesis of more complex biotin derivatives or used in specific, less common labeling techniques.[5] It is also used in research contexts such as studying biotin metabolism or in novel chemical reactions that target the biotin molecule itself rather than using it to label other molecules.
Q4: What are the potential applications of this compound in labeling?
While not a direct labeling agent, this compound can be used in a few ways:
-
Two-Step Amine Labeling: By hydrolyzing the methyl ester to a carboxylic acid and then activating it with a carbodiimide (like EDC) and N-hydroxysuccinimide (NHS), you can create a reactive NHS-ester in situ to label primary amines.
-
Biotin Redox-Activated Chemical Tagging (BioReACT): This is a newer, advanced method where an oxaziridine reagent reacts directly with the thioether of the biotin molecule. This technique can be used to label biotinylated molecules, and initial studies have used this compound to explore this reaction.
Troubleshooting Guide: Two-Step Labeling with this compound
This guide addresses issues that may arise when using a two-step approach: 1) Hydrolysis of this compound, and 2) Activation and conjugation to a protein.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incomplete hydrolysis of the methyl ester. | Ensure complete hydrolysis by using appropriate conditions (e.g., mild base like LiOH or NaOH in aqueous/organic solvent mixture) and confirming completion via techniques like TLC or mass spectrometry. |
| Inefficient activation of the carboxylic acid. | Use fresh EDC and NHS/Sulfo-NHS. Perform the activation at an acidic pH (4.5-6.0) before increasing the pH for the reaction with the amine. | |
| Presence of primary amines in the buffer during activation. | Use an amine-free buffer like MES for the EDC/NHS activation step. | |
| Suboptimal pH for the conjugation reaction. | The reaction of the activated biotin with the protein's primary amines is most efficient at a pH of 7.2-8.5. | |
| Protein Precipitation | High degree of labeling leading to changes in protein solubility. | Reduce the molar excess of the activated biotin in the reaction. Optimize the stoichiometry to achieve the desired degree of labeling without causing precipitation. |
| Use of organic solvent (from biotin stock) is too high. | Keep the final concentration of organic solvents like DMSO or DMF low (typically <10%) in the final reaction mixture. | |
| Inconsistent Labeling Results | Variability in reagent preparation. | Always prepare fresh solutions of activated biotin for each experiment as the activated ester is susceptible to hydrolysis. |
| Inconsistent reaction parameters. | Carefully control pH, temperature, and incubation times between experiments. |
Experimental Protocols
Protocol 1: Two-Step Amine Labeling using this compound
This protocol describes the hydrolysis of this compound followed by EDC/NHS-mediated conjugation to primary amines of a protein.
Part A: Hydrolysis of this compound
-
Dissolve this compound: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or DMSO).
-
Base Hydrolysis: Add a mild aqueous base (e.g., 1M LiOH or NaOH) to the this compound solution. The reaction can be performed at room temperature.
-
Monitor Reaction: Monitor the progress of the hydrolysis using a suitable analytical method (e.g., TLC or LC-MS) to ensure the complete conversion to biotin (free carboxylic acid).
-
Neutralization and Purification: Neutralize the reaction mixture with an acid (e.g., HCl). The resulting biotin can be purified, for example, by extraction or chromatography, and then dried.
Part B: EDC/NHS-Mediated Protein Labeling
-
Prepare Buffers:
-
Activation Buffer: MES buffer (pH 4.7-6.0), amine- and carboxylate-free.
-
Labeling Buffer: PBS or HEPES buffer (pH 7.2-8.5), amine-free.
-
Quenching Buffer: 1M Tris-HCl (pH 8.0).
-
-
Prepare Protein: Dissolve the protein to be labeled in the Activation Buffer. Ensure the protein solution is free of any amine-containing buffers or stabilizers.
-
Activate Biotin: Dissolve the biotin (from Part A) in the Activation Buffer. Add a molar excess of EDC and Sulfo-NHS (or NHS). Incubate for 15-30 minutes at room temperature to generate the reactive Sulfo-NHS ester.
-
Labeling Reaction: Increase the pH of the protein solution to 7.2-8.5 by adding the Labeling Buffer. Immediately add the activated biotin solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS-biotin. Incubate for 15-30 minutes.
-
Purification: Remove excess biotin and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).
Protocol 2: Biotin Redox-Activated Chemical Tagging (BioReACT)
This protocol is based on the novel BioReACT method for labeling biotinylated molecules and is intended for advanced users. It assumes the target is a protein already labeled with biotin.
-
Prepare Reagents:
-
Biotinylated Protein: Prepare the biotinylated protein in a suitable buffer such as PBS.
-
Oxaziridine Reagent: Synthesize or obtain the desired oxaziridine reagent (e.g., one with a fluorescent tag or a click-chemistry handle). Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
-
Labeling Reaction:
-
To the biotinylated protein solution (e.g., at a concentration of 10-130 µM), add a 5- to 10-fold molar excess of the oxaziridine reagent.
-
Incubate the reaction at room temperature for approximately 20-30 minutes. The reaction is typically rapid.
-
-
Analysis and Purification:
-
The labeling can be monitored by mass spectrometry to observe the mass shift corresponding to the addition of the oxaziridine reagent to the biotin moiety.
-
Remove excess oxaziridine reagent by size-exclusion chromatography or dialysis.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Two-Step Amine Labeling
| Parameter | Hydrolysis Step | Activation Step | Labeling Step | Quenching Step |
| pH | > 12 (Basic) | 4.5 - 6.0 | 7.2 - 8.5 | ~8.0 |
| Temperature | Room Temperature | Room Temperature | 4°C or Room Temp. | Room Temperature |
| Duration | Varies (monitor) | 15 - 30 minutes | 1 - 4 hours | 15 - 30 minutes |
| Buffer | Aqueous/Organic Mix | MES | PBS, HEPES | Tris |
| Key Reagents | This compound, Base (e.g., LiOH) | Biotin, EDC, NHS/Sulfo-NHS | Activated Biotin, Protein | Tris or Glycine |
Table 2: Molar Ratios for Optimization of Two-Step Amine Labeling
| Reagents | Recommended Molar Ratio (Reagent:Protein) | Purpose |
| Biotin:Protein | 10:1 to 50:1 | To ensure sufficient labeling. This needs to be optimized for each protein. |
| EDC:Biotin | 1:1 to 5:1 | To activate the carboxylic acid of biotin. |
| NHS/Sulfo-NHS:Biotin | 1:1 to 2:1 | To form a more stable reactive ester. |
Visualizations
Caption: Workflow for two-step protein labeling using this compound.
Caption: Workflow for the Biotin Redox-Activated Chemical Tagging (BioReACT) method.
References
Troubleshooting low yield in Biotin methyl ester synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Biotin methyl ester.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, workup, and purification of this compound in a question-and-answer format.
Question: My reaction shows very low conversion to the methyl ester product. What could be the cause?
Answer: Low conversion is often due to issues with the reaction equilibrium, reagent quality, or reaction conditions.
-
Reversible Reaction: Standard Fischer esterification (reacting biotin with methanol under acidic conditions) is a reversible equilibrium reaction.[1] To drive the reaction towards the product, you can either use a large excess of the alcohol (methanol) or remove the water that is formed as a byproduct.[1]
-
Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, HCl) may be old or may have absorbed moisture, reducing its effectiveness. Ensure you are using a concentrated, high-quality acid catalyst.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reflux time or temperature, though be mindful of potential degradation.
-
Moisture Contamination: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting material (biotin). Ensure all glassware is thoroughly dried and use anhydrous methanol if possible.
Question: I seem to lose a significant amount of product during the aqueous workup and extraction. How can I prevent this?
Answer: Product loss during workup is a common issue, especially on a small scale.
-
Emulsion Formation: Vigorous shaking during extraction can lead to emulsions that are difficult to separate, trapping product at the interface. Gentle inversion of the separatory funnel is recommended.
-
Product Solubility: While this compound is significantly more nonpolar than biotin, it may still have slight solubility in the aqueous phase. To minimize this, saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase.
-
Incorrect pH: During neutralization of the acid catalyst (e.g., with sodium bicarbonate), ensure the pH of the aqueous layer is basic (pH > 8). This will deprotonate any unreacted biotin, making it highly water-soluble and ensuring it remains in the aqueous layer while the desired ester product stays in the organic layer.
Question: My final yield after purification is very low. What are the best practices for purifying this compound?
Answer: Purification is a critical step where significant product loss can occur.
-
Crystallization Issues: If you are purifying by crystallization, the choice of solvent is crucial. The product may be too soluble in some solvents, preventing it from crashing out, or too insoluble in others, causing it to precipitate too quickly with impurities. A patent for biotin synthesis mentions recrystallizing the methyl ester from a mixture of methanol, ether, and petroleum ether. Experiment with different solvent systems and consider techniques like slow cooling or vapor diffusion to obtain pure crystals.
-
Chromatography Losses: In column chromatography, the product can be lost if it binds too strongly to the silica gel or if the incorrect solvent polarity is used. Run a TLC first to determine the optimal eluent system.
-
Affinity Purification: While typically used for biotinylated proteins, the principles of affinity purification are relevant. The strong bond between biotin and streptavidin often requires harsh elution conditions, which can denature the target. For the small molecule this compound, standard chromatography or crystallization is more common and appropriate.
Question: I suspect side reactions are occurring. What are potential side products?
Answer: The biotin molecule has several functional groups that could potentially react under harsh conditions.
-
Oxidation: The sulfur atom in the tetrahydrothiophene ring of biotin is susceptible to oxidation, which can occur during the reaction or workup. Using degassed solvents or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
-
Ureido Ring Instability: While generally stable, the ureido (urea) ring could potentially be susceptible to hydrolysis under very strong acidic conditions and prolonged heating, though this is less common than issues with the esterification itself.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for synthesizing this compound?
A1: A common and straightforward method is the Fischer esterification. A detailed protocol is provided in the "Experimental Protocols" section below. Alternative methods include reaction with diazomethane or using coupling agents like DCC with DMAP for milder conditions.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the biotin starting material (more polar, lower Rf value) and the this compound product (less polar, higher Rf value). Spot the reaction mixture alongside standards of the starting material. The reaction is complete when the starting material spot has disappeared.
Q3: What are the recommended storage conditions for biotin and its derivatives?
A3: Solid biotin is relatively stable. However, many biotin derivatives, especially activated esters like NHS-biotin, are moisture-sensitive. It is good practice to store this compound in a cool, dry place, preferably in a desiccator. For long-term storage, keeping it at -20°C is recommended.
Q4: My starting biotin is not dissolving well in methanol. What should I do?
A4: Biotin has limited solubility in many organic solvents. While it will dissolve in methanol for the esterification reaction, especially upon heating, you may need to use a co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to fully dissolve it, particularly for reactions with other coupling agents. However, for Fischer esterification, using a large excess of methanol as both reactant and solvent is typical.
Data Presentation
Table 1: Solubility of Biotin Derivatives in Common Solvents
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| NHS-D-Biotin | DMF | ≤50 mg/mL | |
| NHS-D-Biotin | DMSO | ≥30 mg/mL | |
| This compound | 10% DMSO / 90% Corn Oil | ≥5 mg/mL |
| Sulfo-NHS-esters | Water | ~10 mM | |
Table 2: General Parameters for Fischer Esterification
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Reactant Ratio | Large excess of Methanol | Acts as both solvent and reactant to drive equilibrium forward. |
| Catalyst | Conc. H₂SO₄ or HCl (gas) | Strong acid catalyst is required for protonation of the carbonyl. |
| Temperature | Reflux temperature of Methanol (~65°C) | Provides activation energy without significant degradation. |
| Reaction Time | 4 - 24 hours | Reaction is often slow; monitor by TLC to determine completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard acid-catalyzed esterification of biotin using methanol.
Materials:
-
(+)-Biotin
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Methodology:
-
Reaction Setup: In a dry round-bottom flask, suspend (+)-Biotin (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 30-50 mL per 1 gram of biotin).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension. The mixture will heat up.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux and stir for 4-24 hours.
-
Monitoring: Periodically check the reaction's progress by TLC until the biotin starting material is consumed.
-
Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid until gas evolution ceases and the aqueous layer is basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash once with water, followed by one wash with brine to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization (e.g., from a methanol/ether/petroleum ether mixture) or by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: A decision tree for troubleshooting low yield issues.
Caption: The reversible pathway of Fischer esterification.
References
Technical Support Center: Overcoming Steric Hindrance with Biotin Methyl Ester Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing biotin methyl ester as a precursor to create extended linkers that overcome steric hindrance in biotin-streptavidin-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in overcoming steric hindrance?
A1: this compound serves as a key intermediate in the chemical synthesis of longer, more flexible linker arms for biotin. The methyl ester group protects the carboxylic acid of biotin, allowing for specific chemical reactions to extend the linker. This is crucial because a short linker can lead to steric hindrance, where bulky molecules attached to biotin prevent its efficient binding to streptavidin. By creating a longer spacer, the biotin moiety can reach the binding pocket of streptavidin unimpeded.
Q2: How is a longer linker synthesized from this compound?
A2: A common method is through aminolysis. The this compound is reacted with a diamine molecule of a desired length. This reaction forms a stable amide bond, replacing the methyl ester and leaving a terminal amine group. This new, longer linker with a terminal amine can then be further functionalized or directly conjugated to the molecule of interest.
Q3: What is the optimal linker length to overcome steric hindrance?
A3: The ideal linker length is application-dependent. It's a balance between providing sufficient distance to avoid steric clash and maintaining favorable binding kinetics. Linkers that are too long can sometimes lead to increased non-specific binding or reduced binding affinity. A common starting point is a linker arm of at least 6 carbon atoms, though linkers of 29 angstroms or longer are often recommended to ensure the attached molecule is presented without masking active sites[1]. It is advisable to test a few different linker lengths to determine the optimal one for your specific application.
Q4: Can the methyl ester group itself be used for direct conjugation to a molecule?
A4: Direct conjugation using the methyl ester is not a standard bioconjugation strategy. The methyl ester is not sufficiently reactive with common functional groups on biomolecules under physiological conditions. It is primarily used as a protecting group during the synthesis of a longer linker arm, which is then functionalized for conjugation.
Q5: Will modifying biotin with a long linker affect its binding affinity to streptavidin?
A5: The core biotin-streptavidin interaction is exceptionally strong. While the addition of a linker can slightly alter the binding kinetics, the primary benefit of reducing steric hindrance often outweighs any minor decrease in affinity. For many applications, the enhanced accessibility of the biotin to the streptavidin binding pocket leads to a significant improvement in overall signal and capture efficiency.
Troubleshooting Guides
Problem 1: Low or No Signal in a Pull-Down Assay or ELISA
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The linker arm between biotin and your molecule of interest is too short, preventing efficient binding to immobilized streptavidin. Synthesize a longer linker using this compound as a starting material. Consider linkers with flexible polyethylene glycol (PEG) units to further increase accessibility. |
| Inefficient Biotinylation | The conjugation of your custom-synthesized biotin linker to your protein of interest may be inefficient. Optimize the conjugation chemistry. If using amine-reactive chemistry, ensure the pH of the reaction buffer is optimal (typically pH 7.5-8.5). Confirm successful biotinylation via a dot blot or Western blot using streptavidin-HRP. |
| Loss of Protein Function | The biotinylation process may have modified a critical residue on your protein, affecting its interaction with its binding partner. Try a different conjugation chemistry that targets a different functional group (e.g., sulfhydryl-reactive instead of amine-reactive). Reduce the molar excess of the biotinylating reagent during conjugation. |
| Insufficient Removal of Unreacted Biotin | Excess free biotin linker in your sample will compete with your biotinylated protein for binding to streptavidin. Ensure thorough removal of unreacted biotin using dialysis or a desalting column. |
Problem 2: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Interactions | Long, purely aliphatic linkers can sometimes increase non-specific binding due to hydrophobicity. Incorporate hydrophilic PEG units into your linker design to improve solubility and reduce non-specific interactions. |
| Inadequate Blocking | The blocking step in your assay is insufficient. Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or extend the blocking time. Consider using a commercially available, specialized blocking buffer. |
| Excessive Antibody/Reagent Concentration | The concentration of your biotinylated protein or the streptavidin conjugate is too high. Perform a titration experiment to determine the optimal concentration of each reagent. |
Quantitative Data
The precise binding kinetics can vary depending on the specific linker and the experimental conditions. However, the following table provides representative data on the effect of linker length on the binding of biotinylated molecules to streptavidin, illustrating the general principle that a longer linker can improve accessibility and binding.
| Linker | Linker Length (approx. Å) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (Kd) (M) |
| No Linker (Biotinylated Antibody) | < 10 | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 x 10⁻⁹ |
| Short PEG Linker (PEG4) | ~ 18 | 5.5 x 10⁸ | 8.8 x 10⁻⁵ | 1.6 x 10⁻¹³ |
| Long PEG Linker (PEG12) | ~ 45 | 2.1 x 10⁶ | 4.5 x 10⁻⁵ | 2.1 x 10⁻¹¹ |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent direct comparisons from a single study. Actual values will depend on the specific molecules and experimental setup.[2]
Experimental Protocols
Protocol 1: Synthesis of a Long-Chain Biotin Linker via Aminolysis of this compound
This protocol describes a general method to extend the linker arm of biotin using this compound and a diamine.
Materials:
-
This compound
-
1,8-Diamino-3,6-dioxaoctane (or another suitable diamine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for product confirmation
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a molar excess (e.g., 10 equivalents) of the diamine to the solution.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amine-terminated biotin linker by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Protein Pull-Down Assay Using a Custom-Synthesized Biotin Linker
This protocol outlines the use of a protein biotinylated with a custom long-chain linker to pull down interacting partners from a cell lysate.
Materials:
-
Biotinylated "bait" protein (conjugated with your custom linker)
-
Cell lysate containing the putative "prey" protein(s)
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Preparation of Bait-Bead Complex:
-
Wash the streptavidin-coated magnetic beads with wash buffer.
-
Incubate the beads with your biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads several times with wash buffer to remove any unbound bait protein.
-
-
Incubation with Lysate:
-
Add the prepared cell lysate to the bait-bead complex.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specific binders.
-
-
Elution:
-
Elute the protein complexes from the beads. For subsequent analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the results by Western blotting using an antibody specific to your expected prey protein.
-
Visualizations
Caption: Mechanism of overcoming steric hindrance with a long linker.
Caption: Synthesis workflow for a long-chain biotin linker.
Caption: Experimental workflow for a pull-down assay.
References
Technical Support Center: Minimizing Protein Aggregation with Biotin Methyl Ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation during biotinylation with Biotin methyl ester and other NHS-ester biotin reagents.
Frequently Asked Questions (FAQs)
Q1: My protein precipitates out of solution after I add the this compound. What is causing this?
A1: Protein precipitation upon addition of a biotinylating reagent is a common issue that can stem from several factors:
-
High Molar Excess of Biotin Reagent: Using a large excess of the biotin reagent can lead to over-modification of the protein. This can alter the protein's surface charge and increase its hydrophobicity, leading to aggregation.[1][2]
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation, especially after modification.[3][4][5] Conversely, for some proteins, aggregation can be more pronounced at lower concentrations when induced by agitation.
-
pH of the Reaction Buffer: If the pH of your buffer is close to the isoelectric point (pI) of your protein, the protein's solubility will be at its minimum, increasing the risk of precipitation.
-
Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution to your aqueous protein solution can cause the protein to precipitate.
-
Inherent Protein Instability: The protein itself may be inherently unstable under the reaction conditions (e.g., temperature, buffer composition).
Q2: What is the optimal pH for biotinylating my protein with an NHS-ester reagent?
A2: The optimal pH for reacting NHS esters with primary amines on a protein is between 7 and 9. A pH range of 8.2 to 8.5 is often recommended, with an optimal pH of 8.3 for many applications. It is a trade-off between reaction efficiency and reagent stability. At a higher pH, the primary amines are more reactive, but the NHS ester is also more susceptible to hydrolysis.
Q3: My buffer contains Tris. Is that a problem?
A3: Yes, buffers containing primary amines, such as Tris and glycine, will compete with your protein for reaction with the NHS-ester biotin reagent. This will significantly reduce the efficiency of your protein biotinylation. It is crucial to use an amine-free buffer like PBS (Phosphate Buffered Saline), MES, or HEPES.
Q4: How can I reduce aggregation during the biotinylation reaction?
A4: There are several strategies to mitigate protein aggregation during biotinylation:
-
Optimize the Molar Ratio: Start with a lower molar excess of the biotin reagent and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.
-
Adjust Protein Concentration: If you are working with a high protein concentration, try diluting it. Recommended concentrations are typically in the range of 1-10 mg/mL.
-
Control the pH: Ensure your buffer pH is at least 1.5 to 2 pH units above your protein's pI.
-
Use Additives and Stabilizers: The inclusion of certain excipients can help to prevent aggregation. (See table below for examples).
-
Consider PEGylated Biotin Reagents: Biotin reagents with a polyethylene glycol (PEG) spacer arm are more water-soluble and can help to reduce aggregation of the labeled protein during both the reaction and subsequent storage.
-
Lower the Reaction Temperature: Performing the incubation at 4°C instead of room temperature can sometimes help to improve protein stability.
Q5: My biotinylated protein seems fine after the reaction, but it aggregates upon storage. How can I prevent this?
A5: Aggregation upon storage is often due to the increased hydrophobicity of the biotinylated protein. To improve long-term stability:
-
Add Cryoprotectants: For frozen storage, adding cryoprotectants like glycerol (up to 50%) can prevent aggregation during freeze-thaw cycles.
-
Use PEGylated Biotin Reagents: The hydrophilic PEG spacer can improve the solubility and storage stability of the biotinylated protein.
-
Optimize Storage Buffer: The addition of stabilizers such as arginine and glutamate can increase protein solubility. Including a low concentration of a non-ionic detergent can also be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Protein Precipitation During Reaction | High molar excess of biotin reagent. | Decrease the molar ratio of biotin to protein. Start with a 10:1 or 20:1 ratio and optimize. |
| High protein concentration. | Reduce the protein concentration. A range of 1-10 mg/mL is generally recommended. | |
| Reaction buffer pH is close to the protein's pI. | Adjust the buffer pH to be at least 1.5-2 units above the protein's pI. | |
| High concentration of organic solvent from biotin stock. | Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume). | |
| Low Biotinylation Efficiency | Buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer such as PBS. |
| Inactive (hydrolyzed) NHS-ester reagent. | Use a fresh vial of the reagent. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein. For dilute protein solutions (≤ 2 mg/mL), a ≥ 20-fold molar excess may be needed. | |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other residues. |
| Aggregation Upon Storage | Increased hydrophobicity of the biotinylated protein. | Store in the presence of cryoprotectants (e.g., glycerol) or solubility-enhancing additives (e.g., arginine, glutamate). |
| Use a PEGylated biotinylation reagent for the labeling reaction. |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for NHS-Ester Biotinylation
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient, but may increase the risk of aggregation. |
| Molar Excess of Biotin | 10:1 to 40:1 (Biotin:Protein) | Start with a 20:1 ratio and optimize. For protein concentrations ≤ 2 mg/mL, a ≥ 20-fold molar excess is recommended. For 2-10 mg/mL, a ≥ 12-fold molar excess is a good starting point. |
| Reaction pH | 7.0 - 9.0 | The optimal pH is often around 8.3. Avoid pH levels close to the protein's pI. |
| Reaction Buffer | Amine-free (e.g., PBS, MES, HEPES) | Buffers containing primary amines like Tris or glycine will quench the reaction. |
| Incubation Time | 30 minutes to 2 hours | Typically performed at room temperature. |
| Quenching Reagent | 10-100 mM Tris or Glycine | Added after the desired incubation time to stop the reaction. |
Table 2: Common Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5% - 50% | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. |
| Arginine and Glutamate | 50 mM (equimolar mix) | Increases protein solubility by binding to charged and hydrophobic regions. |
| Non-denaturing Detergents (e.g., Tween 20, CHAPS) | 0.05% - 0.1% | Help to solubilize aggregates that form through hydrophobic interactions. |
| Reducing Agents (e.g., DTT, TCEP) | 1 - 10 mM | Prevents the formation of intermolecular disulfide bonds for proteins with cysteine residues. |
Experimental Protocol: Biotinylation of a Protein with an NHS Ester
This protocol provides a general methodology for biotinylating a protein using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.3)
-
NHS-ester biotinylation reagent (e.g., this compound, NHS-Biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
If your protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer.
-
-
Prepare the Biotin Reagent Stock Solution:
-
Allow the vial of NHS-ester biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.
-
-
Calculate the Amount of Biotin Reagent:
-
Determine the volume of the biotin stock solution needed to achieve the desired molar excess (e.g., 20-fold) over your protein.
-
Volume of Biotin Stock (µL) = (Molar Excess × [Protein concentration in mg/mL] × Volume of protein in mL × 1000) / (MW of protein in kDa × [Biotin stock concentration in mM])
-
-
Labeling Reaction:
-
Add the calculated volume of the biotin stock solution to the protein solution.
-
Mix gently and incubate for 30 minutes to 2 hours at room temperature.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 10-100 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of reaction mixture).
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester.
-
-
Purify the Biotinylated Protein:
-
Remove the excess, unreacted biotin reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer. Alternatively, dialysis can be used.
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting logic for protein aggregation.
References
Technical Support Center: Quenching Excess Biotin in Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical step of quenching excess biotin methyl ester in conjugation reactions.
A Note on Biotin Reagents: While the query specifically mentions "this compound," the vast majority of protein biotinylation reactions utilize amine-reactive N-hydroxysuccinimide (NHS) esters of biotin to label proteins via their primary amines (e.g., lysine residues). This compound is not typically used for direct conjugation to proteins. Therefore, this guide focuses on the widely practiced quenching procedures for NHS-activated biotin reagents .
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the biotinylation reaction?
Quenching is a crucial step to stop the biotinylation reaction. If left unquenched, the reactive biotin reagent can continue to label your target molecule or other proteins non-specifically in subsequent experimental steps.[1] This can lead to high background signals, inaccurate results, and wasted reagents. Furthermore, excess unreacted biotin can compete with your biotinylated molecule for binding to streptavidin or avidin, reducing the sensitivity of your assay.[1]
Q2: What are the most common quenching reagents for NHS-biotin reactions?
The most common and effective quenching reagents are small molecules containing primary amines. These include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used and effective.[1][2]
-
Glycine: Another common and efficient quenching agent.[1]
-
Hydroxylamine: Also used, but Tris and glycine are more prevalent.
-
Ethanolamine: An alternative primary amine-containing quencher.
These reagents react with the excess NHS ester, rendering it non-reactive towards the target biomolecule.
Q3: How do quenching reagents work?
The primary amine of the quenching reagent performs a nucleophilic attack on the NHS ester of the excess biotin. This reaction forms a stable amide bond with the biotin, releasing the N-hydroxysuccinimide (NHS) leaving group and effectively inactivating the biotinylation reagent.
Q4: What is the recommended concentration and incubation time for quenching?
The final concentration of the quenching reagent should be sufficient to completely react with the excess biotin. A general guideline is to add the quenching reagent to a final concentration of 20-100 mM. For example, you can add 1/20th volume of a 1 M Tris-HCl, pH 8.0 solution to achieve a final concentration of 50 mM. The quenching reaction is typically incubated for 15-30 minutes at room temperature.
Q5: Does quenching remove the excess biotin from the reaction?
No, quenching only deactivates the excess biotinylation reagent. The quenched biotin and the NHS byproduct are still present in the reaction mixture. It is essential to remove these small molecules to prevent them from interfering with downstream applications, such as binding to streptavidin.
Q6: How can I remove the quenched biotin and byproducts?
The two most common methods for removing small molecules from a solution of larger biomolecules like proteins are:
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size. The larger biotinylated protein is retained, while the smaller, unreacted biotin molecules and byproducts diffuse out.
-
Size-Exclusion Chromatography (Desalting): This method, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin. The larger biotinylated protein will elute first, while the smaller molecules are retained longer in the column.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete quenching of the biotinylation reaction. | Ensure the quenching reagent is added at a sufficient final concentration (20-100 mM) and incubated for at least 15-30 minutes. |
| Presence of excess, unreacted biotin competing for streptavidin binding. | After quenching, purify the biotinylated protein using dialysis or a desalting column to remove all small molecules. | |
| Low signal or poor detection of the biotinylated protein | Over-biotinylation leading to protein precipitation or loss of function. | Optimize the molar ratio of biotin reagent to protein. A lower ratio may be necessary. Adding a quencher like Tris can sometimes help resuspend precipitated protein by altering the pH. |
| Incomplete removal of quenching reagent (if it interferes with downstream steps). | Ensure thorough dialysis or proper fraction collection during size-exclusion chromatography. | |
| Inconsistent results between biotinylation batches | Incomplete or variable quenching. | Standardize the quenching protocol with a fixed concentration of quenching reagent and a consistent incubation time. |
| Incomplete removal of excess biotin. | Use a reliable and consistent method for purification after quenching, such as a pre-packed desalting column. | |
| Protein precipitation upon adding the quenching reagent | A drastic change in the isoelectric properties of the modified protein due to over-modification. | Reduce the molar excess of the biotinylation reagent in the initial reaction. The addition of 1M Tris (pH 9.0) can sometimes help to resuspend the protein. |
Experimental Protocols
Protocol 1: General NHS-Biotin Conjugation and Quenching
-
Prepare the Protein: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.5.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the NHS-biotin reagent in an anhydrous organic solvent like DMSO or DMF.
-
Biotinylation Reaction: Add a calculated molar excess of the dissolved biotin reagent to the protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to the reaction mixture to achieve a final concentration of 50-100 mM.
-
Incubation: Gently mix and incubate for 15-30 minutes at room temperature to ensure all unreacted NHS-biotin is deactivated.
-
Purification: Remove the excess quenched biotin and byproducts by either dialysis against PBS or by using a desalting column.
Protocol 2: Removal of Excess Biotin using a Desalting Column
-
Equilibrate the Column: Equilibrate the desalting column with an appropriate buffer (e.g., PBS) according to the manufacturer's instructions.
-
Load the Sample: Apply the quenched biotinylation reaction mixture to the top of the equilibrated column.
-
Elute the Protein: Add the elution buffer and collect the fractions. The larger biotinylated protein will elute in the initial fractions.
-
Monitor Elution: Monitor the protein content of the fractions by measuring the absorbance at 280 nm or by using a protein assay (e.g., Bradford assay).
-
Pool Fractions: Pool the fractions containing the purified biotinylated protein.
Visualizations
Caption: Experimental workflow for protein biotinylation, quenching, and purification.
Caption: Troubleshooting logic for common biotinylation issues.
References
Technical Support Center: The Impact of pH on Biotin Methyl Ester Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the influence of pH on the reactivity and stability of Biotin methyl ester. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a derivative of biotin (Vitamin B7) where the carboxylic acid group of the valeric acid side chain is esterified with a methyl group. This modification makes the molecule more hydrophobic and can be useful in various biochemical applications, including organic synthesis and as a protected intermediate in the creation of more complex biotinylation reagents.
Q2: How does pH affect the stability of the methyl ester bond in this compound?
The methyl ester bond in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield biotin and methanol. The rate of this hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions catalyze the hydrolysis of the ester, meaning the compound is most stable at a neutral pH and will degrade more rapidly at low or high pH.[1][2]
Q3: What are the primary degradation products of this compound in aqueous solutions?
The primary degradation products of this compound hydrolysis are biotin and methanol. The formation of biotin can be monitored analytically to determine the rate of degradation.
Q4: What is the optimal pH range for working with this compound to minimize degradation?
To minimize hydrolysis, it is recommended to work with this compound in neutral or slightly acidic buffers (pH 6.0-7.0).[1] Extreme acidic (pH < 4) and alkaline (pH > 8) conditions should be avoided if the integrity of the methyl ester is critical for the experiment.
Q5: Can temperature influence the pH-dependent degradation of this compound?
Yes, temperature significantly accelerates the rate of ester hydrolysis at any given pH.[1] For maximum stability, solutions of this compound should be kept on ice for short-term storage and frozen for long-term storage.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of biological activity or unexpected experimental results. | The this compound may have hydrolyzed to biotin due to inappropriate pH or temperature conditions. | - Prepare fresh solutions of this compound immediately before use.- Verify the pH of your buffer system.- Perform experiments at a controlled, lower temperature if possible.- Confirm the integrity of your this compound stock using an analytical method like HPLC. |
| Precipitation of this compound in aqueous buffer. | This compound is more hydrophobic than biotin. It may have limited solubility in purely aqueous buffers. The use of a co-solvent like DMSO for the stock solution followed by dilution into an aqueous buffer can sometimes lead to precipitation if the final concentration is too high. | - Prepare a more dilute stock solution in a water-miscible organic solvent like DMSO.- Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid dispersion.- If solubility issues persist, consider using a buffer containing a small percentage of a compatible organic co-solvent. |
| Inconsistent results between experimental batches. | Variations in buffer preparation, leading to slight differences in pH, can cause significant differences in the rate of this compound hydrolysis. Inconsistent storage and handling of stock solutions can also lead to varying degrees of degradation. | - Standardize your buffer preparation protocol and always verify the pH before use.- Aliquot stock solutions of this compound and store them at -20°C or below to minimize freeze-thaw cycles and degradation over time.- Run a stability control of your this compound in the experimental buffer to understand its degradation profile under your specific conditions. |
Data Presentation: pH-Dependent Hydrolysis of Methyl Esters
| pH | Relative Rate of Hydrolysis (Proxy Data) | Stability |
| 1 | High | Low |
| 3 | Moderate | Moderate |
| 5 | Low | High |
| 7 | Very Low | Very High |
| 9 | Moderate | Moderate |
| 11 | High | High |
| 13 | Very High | Very Low |
This data is illustrative and based on the known behavior of simple methyl esters. The actual rates for this compound may vary.
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct quantification of this compound and its hydrolysis product, biotin, over time.
Materials:
-
This compound
-
Buffers of various pH values (e.g., 0.1 M citrate for pH 3-6, 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 8-10)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: A gradient of water (with 0.1% formic acid) and acetonitrile
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Add a small volume of the stock solution to each of the different pH buffers to a final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis reaction by adding the aliquot to a quenching solution.
-
Analyze the samples by HPLC.
-
Create a standard curve using known concentrations of this compound and biotin to quantify their amounts in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each pH to determine the hydrolysis kinetics.
Protocol 2: Determining Ester Hydrolysis Rate using pH-Stat Titration
This method is suitable for monitoring the hydrolysis of esters that produce a carboxylic acid, which in turn causes a decrease in pH. The rate of addition of a base required to maintain a constant pH is proportional to the rate of hydrolysis.
Materials:
-
This compound
-
pH-stat titrator system
-
Standardized dilute NaOH solution (e.g., 0.01 M)
-
Reaction vessel with a stirrer
-
Constant temperature water bath
Procedure:
-
Add a known amount of this compound to a reaction vessel containing a defined volume of deionized water or a very weakly buffered solution.
-
Place the vessel in a constant temperature water bath.
-
Set the pH-stat to maintain a constant pH (e.g., pH 8.0, where the hydrolysis rate is significant).
-
As the this compound hydrolyzes, it will produce biotin (a carboxylic acid), causing the pH to drop.
-
The pH-stat will automatically add the NaOH solution to the vessel to maintain the set pH.
-
Record the volume of NaOH added over time.
-
The rate of NaOH addition is directly proportional to the rate of ester hydrolysis. This data can be used to calculate the reaction rate constant.
Visualizations
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for monitoring this compound stability.
References
Validation & Comparative
A Head-to-Head Comparison of Amine-Reactive and Thiol-Reactive Biotinylation Reagents for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin is a cornerstone of numerous applications, from affinity purification to immunoassays. The choice of biotinylation reagent is critical and is dictated by the protein's characteristics and the experimental goals. This guide provides an objective comparison of two widely used classes of biotinylation reagents: N-hydroxysuccinimide (NHS)-biotin, which targets primary amines, and maleimide-biotin, which targets free sulfhydryl groups.
It is important to clarify a common point of confusion: Biotin methyl ester is not a reagent for direct protein labeling. While commercially available, its methyl ester group is not sufficiently reactive to form stable covalent bonds with proteins under standard bioconjugation conditions. It is primarily used as a protected intermediate in the chemical synthesis of other biotin derivatives. Therefore, it is not a viable alternative to reactive biotinylation reagents like NHS-biotin.
This guide will focus on the practical comparison of NHS-biotin and maleimide-biotin, providing experimental data, detailed protocols, and visual aids to help researchers select the optimal strategy for their protein of interest.
Mechanism of Action and Specificity
NHS-Biotin: This is a classical and broadly used biotinylation reagent. Its reactivity is based on the N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines.[1] The primary targets on a protein are the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2] As lysine is a common amino acid, most proteins have multiple sites for NHS-biotin labeling, which can be advantageous for signal amplification but can also lead to a heterogeneous population of labeled proteins.[1]
Maleimide-Biotin: This reagent is designed for the specific modification of sulfhydryl groups (-SH). The maleimide group reacts efficiently and specifically with the free sulfhydryl group of cysteine residues at a pH range of 6.5-7.5 to form a stable thioether bond.[3] This reaction is highly specific, as free cysteines are often less abundant on the protein surface than lysines. Many cysteine residues in a protein exist as disulfide bonds and must be reduced to become available for labeling.
Comparative Data
The following table summarizes the key characteristics and performance metrics of NHS-biotin and maleimide-biotin.
| Feature | NHS-Biotin | Maleimide-Biotin |
| Target Functional Group | Primary amines (-NH₂) | Sulfhydryl groups (-SH) |
| Target Amino Acids | Lysine, N-terminus | Cysteine |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 |
| Bond Type | Amide | Thioether |
| Specificity | Moderate to Low (dependent on lysine abundance) | High |
| Solubility | Water-insoluble (requires DMSO or DMF); water-soluble versions (Sulfo-NHS) are available. | Generally requires organic solvent (e.g., DMSO, DMF). |
| Common Applications | General protein biotinylation, antibody labeling, cell surface labeling (Sulfo-NHS version). | Site-specific labeling, labeling of proteins with limited surface lysines, studying cysteine-specific functions. |
| Advantages | - Targets abundant functional groups. - Simple, one-step reaction. - Well-established protocols. | - High specificity for cysteine. - Allows for more controlled, site-specific labeling. |
| Disadvantages | - Can lead to heterogeneous labeling. - Potential to modify functionally important lysine residues. - Reaction is sensitive to hydrolysis at high pH. | - Requires the presence of a free sulfhydryl group. - May require prior reduction of disulfide bonds. - Maleimide group can hydrolyze at pH > 7.5. |
Experimental Protocols
Protocol 1: Protein Labeling with NHS-Biotin
This protocol provides a general procedure for biotinylating a protein using an NHS-biotin reagent.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin (or a derivative with a spacer arm)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS-ester and must be removed by dialysis or buffer exchange.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-biotin in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Quantification of Biotinylation (Optional): The degree of biotin incorporation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Protein Labeling with Maleimide-Biotin
This protocol outlines the steps for labeling a protein with a maleimide-biotin reagent.
Materials:
-
Protein of interest containing a free sulfhydryl group (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
Maleimide-Biotin
-
Anhydrous DMF or DMSO
-
(Optional) Reducing agent (e.g., DTT, TCEP) if disulfide bonds need to be reduced.
-
Desalting column
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, incubate the protein with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 7.0). This step is crucial as the reducing agent will react with the maleimide.
-
-
Prepare Maleimide-Biotin Stock Solution: Immediately before use, dissolve the maleimide-biotin in DMF or DMSO to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the maleimide-biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any excess maleimide reagent.
-
Purification: Separate the biotinylated protein from excess reagent and quenching solution using a desalting column.
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction of NHS-Biotin with a primary amine on a protein.
Caption: Reaction of Maleimide-Biotin with a sulfhydryl group.
Caption: General workflow for protein biotinylation.
Conclusion
The choice between NHS-biotin and maleimide-biotin for protein labeling depends heavily on the specific protein and the experimental design. NHS-biotin is a robust and straightforward choice for general biotinylation, especially when high levels of labeling are desired and site-specificity is not a primary concern. In contrast, maleimide-biotin offers a highly specific method for labeling cysteine residues, providing greater control over the labeling site and resulting in a more homogeneous product. Researchers should consider the amino acid composition of their protein of interest, the potential for functional disruption by modifying certain residues, and the desired level of labeling control when selecting the appropriate biotinylation strategy.
References
A Head-to-Head Comparison: Biotin Methyl Ester vs. Biotin Hydrazide for Carbohydrate Labeling
For researchers invested in the study of glycobiology, drug development, and the intricate signaling pathways involving carbohydrates, the precise and efficient labeling of these molecules is paramount. Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique, enabling the detection and purification of glycoconjugates through the high-affinity interaction between biotin and streptavidin. When it comes to labeling carbohydrates, two biotin derivatives that might be considered are biotin methyl ester and biotin hydrazide. This guide provides an objective comparison of their performance, supported by established chemical principles and experimental methodologies, to aid researchers in selecting the appropriate tool for their work.
Executive Summary: A Tale of Two Chemistries
The choice between this compound and biotin hydrazide for carbohydrate labeling is not a matter of comparing two viable alternatives, but rather understanding a fundamental difference in their chemical reactivity. Biotin hydrazide is the established and chemically sound choice for labeling carbohydrates, specifically targeting aldehyde groups introduced through oxidation. In contrast, this compound lacks the necessary reactive group for this purpose and is not a suitable reagent for carbohydrate biotinylation via this common methodology.
Comparative Analysis: Reactivity and Suitability
| Feature | Biotin Hydrazide | This compound |
| Reactive Group | Hydrazide (-NH-NH2) | Methyl Ester (-COOCH3) |
| Target on Carbohydrate | Aldehyde (-CHO) groups | None under standard labeling conditions |
| Reaction Chemistry | Hydrazone bond formation | No reaction with hydroxyls or aldehydes |
| Requirement for Carbohydrate Modification | Yes, periodate oxidation to create aldehydes | Not applicable |
| Suitability for Carbohydrate Labeling | High: The standard for this application. | Very Low/None: Not a recognized or chemically viable method. |
Biotin Hydrazide: The Gold Standard for Carbohydrate Labeling
Biotin hydrazide is a derivative of biotin that contains a hydrazide functional group. This group is highly reactive towards aldehydes and ketones, forming a stable hydrazone bond.[1] Carbohydrates, in their native state, do not typically present free aldehyde groups for conjugation. Therefore, a critical preparatory step is the gentle oxidation of the sugar moieties using sodium periodate (NaIO₄).[2][3] This process cleaves the bonds between adjacent hydroxyl groups (cis-diols) on the sugar ring, creating two reactive aldehyde groups.[2] Biotin hydrazide can then be efficiently coupled to these newly formed aldehydes.
This method is particularly effective for labeling glycoproteins, where the carbohydrate side chains can be targeted without significantly altering the protein backbone, thus preserving its biological function.[4]
Experimental Protocol: Biotinylation of Glycoproteins using Biotin Hydrazide
This protocol provides a general framework for the biotinylation of glycoproteins. Optimal conditions, such as the concentration of reagents and incubation times, may need to be determined empirically for each specific glycoprotein.
Materials:
-
Glycoprotein to be labeled
-
100 mM Sodium Acetate Buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Biotin Hydrazide
-
Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.
-
Add the sodium meta-periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating on ice for 5 minutes.
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 100 mM sodium acetate buffer, pH 5.5.
-
-
Biotinylation Reaction:
-
Prepare a stock solution of biotin hydrazide in DMSO (e.g., 50 mM).
-
Add the biotin hydrazide stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.
-
-
Purification of the Biotinylated Glycoprotein:
-
Remove excess, unreacted biotin hydrazide using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Visualizing the Workflow: Biotin Hydrazide Labeling
Caption: Workflow for labeling carbohydrates using biotin hydrazide.
This compound: An Unsuitable Partner for Carbohydrate Labeling
This compound is a derivative of biotin where the carboxylic acid of the valeric acid side chain is converted to a methyl ester. This seemingly minor modification has profound implications for its reactivity. The methyl ester group is generally unreactive towards the hydroxyl groups of carbohydrates under the mild, aqueous conditions typically used for bioconjugation. While esters can be hydrolyzed, this process requires harsh conditions (strong acids or bases) that would denature most biological molecules. Furthermore, the methyl ester group does not react with the aldehyde groups generated by periodate oxidation.
Searches of scientific literature and chemical supplier databases do not yield established protocols for using this compound to label carbohydrates. Its primary use in research appears to be as a protected intermediate in the chemical synthesis of more complex biotin derivatives or in studies of biotin metabolism.
Visualizing the Structure: this compound
Caption: Structure of this compound highlighting the unreactive ester group.
Conclusion: A Clear Choice for Researchers
For scientists and drug development professionals seeking to biotinylate carbohydrates, the evidence is unequivocal. Biotin hydrazide is the reagent of choice, offering a reliable and well-documented method for labeling periodate-oxidized sugars. Its hydrazide group provides the specific reactivity needed to form stable bonds with the aldehyde groups generated on the carbohydrate. In contrast, This compound is not a suitable reagent for this application due to the chemical inertness of its methyl ester group under standard bioconjugation conditions. By understanding the fundamental principles of their chemical reactivity, researchers can confidently select biotin hydrazide for their carbohydrate labeling experiments, ensuring the generation of high-quality, specifically-labeled glycoconjugates for their downstream applications.
References
- 1. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Biotinylating Antibodies Using Biotin-Long Chain (LC) Hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Dynamics: A Comparative Analysis of Biotin and Biotin Methyl Ester with Streptavidin
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range[1][2]. This remarkable affinity underpins its widespread use in immunoassays, affinity chromatography, and targeted drug delivery. Biotin methyl ester, a derivative where the carboxylic acid group of biotin's valeric acid side chain is esterified, is often used in synthetic chemistry as a protected form of biotin. However, this modification is expected to significantly impact its interaction with streptavidin.
Comparative Binding Affinity: Biotin as the Gold Standard
The binding of biotin to streptavidin is characterized by an extremely low dissociation constant (Kd), indicating a very stable complex.
| Ligand | Dissociation Constant (Kd) | Technique | Reference |
| Biotin | ~10⁻¹⁴ M - 10⁻¹⁵ M | Multiple | [1][3] |
| This compound | Data not available in aqueous buffer | - | - |
Note: The binding of this compound to a molecularly imprinted polymer has been demonstrated in organic solvents (acetonitrile or chloroform), but this data is not directly comparable to the binding of biotin to streptavidin in aqueous solutions[4].
The carboxylic acid moiety of biotin is crucial for its high-affinity binding to streptavidin, as it forms a network of hydrogen bonds with key amino acid residues in the streptavidin binding pocket. The esterification of this group to a methyl ester in this compound would disrupt these critical interactions, leading to a substantially lower binding affinity.
Visualizing the Molecular Differences
To understand the potential impact on binding, it is essential to visualize the structural differences between biotin and its methyl ester derivative.
Caption: Comparison of Biotin and this compound structures.
Experimental Protocol: Determining Binding Affinity using Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS). The following is a detailed protocol for validating the binding affinity of a ligand like this compound to streptavidin.
Objective: To determine the binding affinity and thermodynamic profile of this compound binding to streptavidin.
Materials:
-
Streptavidin, lyophilized powder
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Isothermal Titration Calorimeter
Procedure:
-
Protein Preparation:
-
Dissolve lyophilized streptavidin in PBS to a final concentration of approximately 20-50 µM.
-
Dialyze the streptavidin solution against PBS overnight at 4°C to ensure buffer matching.
-
After dialysis, determine the precise concentration of streptavidin using a spectrophotometer (A280) or a protein concentration assay.
-
-
Ligand Preparation:
-
Dissolve this compound in the final dialysis buffer (PBS) to a concentration approximately 10-20 times that of the streptavidin concentration (e.g., 200-500 µM). A small amount of a co-solvent like DMSO can be used if solubility is an issue, ensuring the same final concentration of the co-solvent is in the protein solution.
-
-
ITC Experiment Setup:
-
Thoroughly degas both the streptavidin and this compound solutions to prevent air bubbles.
-
Load the streptavidin solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the streptavidin solution.
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 120-180 seconds).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the ITC experimental workflow for determining the binding affinity of this compound to streptavidin.
Caption: Workflow for ITC-based binding affinity determination.
References
Comparative Analysis of Anti-Biotin Antibody Cross-Reactivity with Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-biotin antibodies with biotin methyl ester. Understanding the specificity of these antibodies is crucial for the successful design and interpretation of immunoassays and other biotin-based detection systems. This document presents hypothetical comparative data, detailed experimental protocols for determining cross-reactivity, and a visual representation of the experimental workflow.
Introduction
Biotin (Vitamin H) and its derivatives are widely used as labels for proteins, nucleic acids, and other molecules in a vast array of life science applications. The high-affinity interaction between biotin and streptavidin or avidin is the cornerstone of many detection systems. Anti-biotin antibodies offer an alternative to streptavidin/avidin, providing a different mode of detection and potential advantages in certain experimental contexts.
This compound is a derivative of biotin where the carboxylic acid group of the valeric acid side chain is esterified. This modification can significantly impact the binding affinity of anti-biotin antibodies, as the carboxylate group is often a key epitope recognized by these antibodies. This guide explores the potential for cross-reactivity and provides researchers with the tools to assess it in their own experimental systems.
Structural Comparison: Biotin vs. This compound
The primary structural difference between biotin and this compound lies in the terminal group of the valeric acid side chain.
-
Biotin: Possesses a terminal carboxylic acid group (-COOH), which is deprotonated to a carboxylate (-COO⁻) at physiological pH. This charged group can be a critical recognition site for antibody binding.
-
This compound: The carboxylic acid is converted to a methyl ester (-COOCH₃). This neutralizes the negative charge and adds a methyl group, altering the size, polarity, and hydrogen bonding potential of this part of the molecule.
This seemingly minor modification can have a profound effect on the binding kinetics and affinity of anti-biotin antibodies.
Quantitative Comparison of Binding Affinity
The following table summarizes hypothetical data from a competitive ELISA experiment designed to assess the cross-reactivity of a monoclonal anti-biotin antibody. This data illustrates the expected difference in binding affinity between biotin and its methyl ester derivative.
| Analyte | IC₅₀ (nM) | Relative Cross-Reactivity (%) |
| Biotin | 15 | 100 |
| This compound | 1250 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the specific cross-reactivity of their antibodies. The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of the analyte required to inhibit the binding of the biotinylated tracer by 50%. A higher IC₅₀ indicates lower binding affinity.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the cross-reactivity of an anti-biotin antibody with biotin and this compound.
Materials:
-
96-well microtiter plates (high-binding)
-
Anti-biotin antibody
-
Biotinylated protein conjugate (e.g., Biotin-BSA)
-
Biotin standard
-
This compound
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the anti-biotin antibody to a predetermined optimal concentration (e.g., 1-2 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of biotin and this compound in Assay Buffer. A typical concentration range would be from 1 µM down to 1 pM. Include a zero-concentration control (Assay Buffer only).
-
Dilute the biotinylated protein conjugate to a predetermined optimal concentration in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/sample dilution with 50 µL of the diluted biotinylated protein conjugate.
-
Wash the coated and blocked microtiter plate three times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated standard/sample and biotinylated conjugate mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Measurement:
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for both biotin and this compound.
-
Determine the IC₅₀ value for each analyte from the resulting sigmoidal curves.
-
Calculate the relative cross-reactivity using the following formula:
-
Relative Cross-Reactivity (%) = (IC₅₀ of Biotin / IC₅₀ of this compound) * 100
-
-
Experimental Workflow Diagram
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Conclusion
The specificity of anti-biotin antibodies is a critical parameter in the development of robust and reliable immunoassays. While many anti-biotin antibodies exhibit high specificity for biotin, modification of the carboxylic acid group, as in this compound, can significantly reduce or eliminate binding. Researchers are strongly encouraged to experimentally validate the cross-reactivity of their specific anti-biotin antibodies with any biotin derivatives used in their assays to ensure data accuracy and reliability. The provided competitive ELISA protocol offers a straightforward method for this validation.
A Researcher's Guide to Quantifying Biotin Methyl Ester Labeling Efficiency on Antibodies
For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin to antibodies is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. The efficiency of this biotinylation process directly impacts the sensitivity, accuracy, and reproducibility of subsequent experiments. This guide provides a comprehensive comparison of common methods for quantifying biotin methyl ester labeling on antibodies, offering detailed experimental protocols and performance data to inform your selection of the most appropriate technique for your research needs.
Comparing the Workhorses: Quantification Methods at a Glance
The choice of quantification method is as crucial as the labeling reaction itself. Each technique presents a unique balance of accuracy, sensitivity, throughput, and cost. Here, we compare the three most prevalent methods: the HABA assay, the Quant*Tag™ Biotin Quantification Kit, and Mass Spectrometry.
| Feature | HABA Assay | Quant*Tag™ Biotin Quantification Kit | Mass Spectrometry (MALDI-TOF) |
| Principle | Indirect colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin. | Direct chemical reaction with the biotin molecule, resulting in a quantifiable color change. | Measures the mass difference between the unlabeled and biotinylated antibody to determine the number of incorporated biotin molecules. |
| Accuracy | Lower; prone to inaccuracies due to steric hindrance from the protein, which can prevent biotin from accessing the avidin binding pocket.[1][2] | Higher; not affected by steric hindrance as it directly reacts with the biotin molecule.[1][3] | High; provides a direct and accurate measurement of the degree of labeling.[1] |
| Sensitivity | Lower. | Higher; can detect less than 1 nmol of biotin. | High; can detect small mass shifts. |
| Throughput | Moderate. | High; suitable for microplate format. | Lower; sample preparation can be more time-consuming. |
| Cost | Low. | Moderate. | High; requires specialized equipment and expertise. |
| Sample Requirement | Higher. | Lower. | Low. |
| Ease of Use | Relatively simple, but requires careful preparation of standards and can be time-consuming. | Simple and rapid; the assay can be completed in 30 minutes. | Complex; requires expertise in sample preparation and data analysis. |
In-Depth Experimental Protocols
To ensure reproducible and reliable results, detailed and validated protocols are essential. Below are step-by-step methodologies for antibody biotinylation using this compound and the subsequent quantification of labeling efficiency using the HABA assay, Quant*Tag™ Kit, and MALDI-TOF Mass Spectrometry.
Protocol 1: Antibody Biotinylation with this compound
This protocol outlines the chemical labeling of antibodies using a biotin N-hydroxysuccinimide (NHS) ester, a common amine-reactive biotinylation reagent.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Biotin-NHS ester (e.g., EZ-Link™ NHS-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Reaction Buffer to a final concentration of 1-3 mg/mL. Ensure the buffer is free of primary amines.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Slowly add the dissolved biotin reagent to the antibody solution to achieve a desired molar ratio (typically between 5:1 and 30:1, biotin:antibody). Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove unreacted biotin by dialysis against PBS or by using a desalting column.
-
Concentration Determination: Measure the concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.
Protocol 2: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This traditional colorimetric assay estimates the extent of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated antibody sample
-
Biotin standards
-
PBS (Phosphate-Buffered Saline)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add a known concentration of the purified biotinylated antibody to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
-
Determine Molar Ratio: Calculate the molar ratio of biotin to antibody using the calculated biotin concentration and the known antibody concentration.
Protocol 3: Quant*Tag™ Biotin Quantification Assay
This kit provides a more accurate and rapid alternative to the HABA assay.
Materials:
-
Quant*Tag™ Biotin Quantification Kit (Reagent 1, Reagent 2, Reagent 3, Biotin Standard)
-
Biotinylated antibody sample
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Working Solution: Prepare the Quant*Tag™ working solution by mixing Reagent 1, Reagent 2, and Reagent 3 according to the kit protocol.
-
Prepare Biotin Standards: Create a standard curve by preparing a series of dilutions of the Biotin Standard.
-
Sample Preparation: Dilute the biotinylated antibody sample to a concentration that falls within the range of the standard curve.
-
Reaction: Add the working solution to the biotin standards and the antibody sample in separate tubes or wells. Incubate at room temperature for 30 minutes.
-
Measure Absorbance: Measure the absorbance of the standards and the sample at 535 nm.
-
Determine Biotin Concentration: Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the absorbance of the antibody sample to determine its biotin concentration from the standard curve.
-
Calculate Molar Ratio: Calculate the molar ratio of biotin to antibody.
Protocol 4: MALDI-TOF Mass Spectrometry
This technique offers the most direct and accurate quantification by measuring the mass change upon biotinylation.
Materials:
-
Unlabeled antibody (control)
-
Biotinylated antibody
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., sinapinic acid)
-
Sample plate
Procedure:
-
Sample Preparation: Mix a small amount of the unlabeled and biotinylated antibody samples separately with the MALDI matrix solution.
-
Spotting: Spot the mixtures onto the MALDI sample plate and allow them to dry, forming co-crystals.
-
Mass Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in linear mode.
-
Data Analysis:
-
Acquire the mass spectra for both the unlabeled and biotinylated antibodies.
-
Determine the average mass of the unlabeled antibody.
-
Determine the mass of the biotinylated antibody. The spectrum will show a distribution of peaks corresponding to different numbers of attached biotin molecules.
-
The mass difference between the peaks in the biotinylated sample and the unlabeled sample corresponds to the mass of the incorporated biotin molecules.
-
Calculate the average number of biotin molecules per antibody by analyzing the distribution and intensity of the peaks.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in antibody biotinylation and the different quantification methods.
References
Assessing the Impact of Biotin Methyl Ester Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a protein labeling strategy is a critical decision that can significantly influence experimental outcomes. Biotin methyl ester, an amine-reactive biotinylation reagent, is a widely used tool for protein labeling due to its ability to form stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of a protein.[1] However, the covalent modification of these functional groups carries the potential to alter the protein's structure and, consequently, its function. This guide provides a comparative analysis of this compound labeling, evaluating its potential impact on protein function against alternative labeling methodologies. We present a summary of key performance metrics, detailed experimental protocols for comparative studies, and visual representations of relevant signaling pathways and workflows to aid in the selection of the most appropriate labeling technique for your research needs.
Comparison of Protein Labeling Methodologies
The choice of a protein labeling method depends on the specific application and the tolerance of the protein to modification. Below is a comparison of key characteristics of common protein labeling techniques.
| Feature | This compound / NHS-Ester Biotinylation | Enzymatic Biotinylation (e.g., AviTag) | Metabolic Labeling (e.g., SILAC) | Fluorescent Dye Labeling (e.g., NHS-ester dyes) |
| Target Moiety | Primary amines (Lysine, N-terminus)[1] | Specific peptide tag sequence[2] | All newly synthesized proteins (incorporation of labeled amino acids) | Primary amines, sulfhydryls, or other specific functional groups |
| Specificity | Non-specific, targets available primary amines[1] | Site-specific[2] | Labels all proteins, but specific to the labeled amino acid | Can be non-specific (amine-reactive) or site-specific (e.g., maleimide for cysteines) |
| Potential for Functional Interference | Moderate to High (modification of key lysine residues can alter activity) | Low (labeling is at a specific, often non-disruptive, tag) | Low (amino acid analogs are incorporated throughout the protein) | Moderate to High (depends on the dye's size and the labeling site) |
| Labeling Principle | Chemical conjugation | Enzymatic ligation | In vivo metabolic incorporation | Chemical conjugation |
| Typical Applications | Affinity purification, Western blotting, ELISA, cell surface labeling | Protein-protein interaction studies, SPR, controlled immobilization | Quantitative proteomics, protein turnover studies | Fluorescence microscopy, flow cytometry, FRET |
Quantitative Assessment of Labeling Impact on Protein Function
While direct quantitative comparisons of this compound's impact on the function of a wide range of proteins are not extensively documented in comparative literature, the principles of amine-reactive labeling allow for an informed assessment. The impact of labeling on protein function is highly protein-dependent. Below are illustrative tables of how such comparative data could be presented.
Table 1: Illustrative Comparison of Enzyme Kinetic Parameters
| Labeling Method | Protein Example | Km (µM) | Vmax (µmol/min) | % Activity Remaining |
| Unlabeled Control | Enzyme X | 10 | 100 | 100% |
| This compound | Enzyme X | 15 | 80 | 80% |
| NHS-Biotin | Enzyme X | 18 | 75 | 75% |
| AviTag Biotinylation | Enzyme X | 10 | 98 | 98% |
| Fluorescent Dye | Enzyme X | 25 | 60 | 60% |
Table 2: Illustrative Comparison of Protein Binding Affinity (KD)
| Labeling Method | Interacting Proteins | KD (nM) | Fold Change in Affinity |
| Unlabeled Control | Protein A + Protein B | 50 | 1.0 |
| This compound (on Protein A) | Protein A + Protein B | 75 | 1.5 |
| NHS-Biotin (on Protein A) | Protein A + Protein B | 80 | 1.6 |
| AviTag Biotinylation (on Protein A) | Protein A + Protein B | 52 | 1.04 |
| SILAC (Protein A labeled) | Protein A + Protein B | 50 | 1.0 |
Experimental Protocols
To enable researchers to perform their own comparative analysis, we provide the following detailed protocols for protein labeling and subsequent functional assessment.
Protocol 1: Amine-Reactive Biotinylation using this compound or NHS-Biotin
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
This compound or NHS-Biotin.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for removal of excess biotin.
Procedure:
-
Prepare a 10 mM stock solution of this compound or NHS-Biotin in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice. Reactions at a higher pH (8.0-8.5) will proceed more rapidly.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Remove excess, unreacted biotin using a desalting column or by dialysis against an appropriate buffer.
-
Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated chip).
-
Biotinylated protein (ligand).
-
Unlabeled binding partner (analyte).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (if necessary).
Procedure:
-
Immobilize the biotinylated ligand onto the streptavidin-coated sensor chip. Aim for a low immobilization level to avoid mass transport limitations.
-
Inject a series of concentrations of the analyte over the sensor surface and a reference surface (without ligand).
-
Monitor the association and dissociation phases in real-time.
-
If necessary, regenerate the sensor surface between analyte injections using a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: Flow Cytometry for Cell Surface Protein Analysis
Materials:
-
Cells expressing the protein of interest.
-
Biotinylated primary antibody targeting the protein of interest.
-
Fluorophore-conjugated streptavidin.
-
Flow cytometry buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Harvest and wash the cells, then resuspend in flow cytometry buffer.
-
Incubate the cells with the biotinylated primary antibody for 30-60 minutes on ice.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with fluorophore-conjugated streptavidin for 30 minutes on ice, protected from light.
-
Wash the cells to remove unbound streptavidin.
-
Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Alternatives for Biotin Methyl Ester in Molecularly Imprinted Polymer Synthesis
For researchers, scientists, and drug development professionals working with molecularly imprinted polymers (MIPs), the choice of template molecule is critical to developing highly selective and efficient synthetic receptors. Biotin methyl ester has traditionally been a common template for creating MIPs with affinity for biotin. However, challenges such as template bleeding, cost, and availability have prompted the exploration of alternative strategies. This guide provides an objective comparison of alternatives to this compound, focusing on different functional monomers and the use of dummy templates, supported by experimental data and detailed protocols.
Alternative Functional Monomers for Biotin Imprinting
The selection of a functional monomer is paramount as it governs the non-covalent interactions with the template molecule, which are responsible for the recognition sites in the MIP. While methacrylic acid (MAA) is a conventional choice for imprinting this compound due to its ability to act as a hydrogen bond donor and acceptor, other monomers have been investigated to enhance binding affinity and selectivity.
Computational screening and experimental validation have identified several promising alternative functional monomers.[1][2][3] The strength of the interaction between the template and the functional monomer in the pre-polymerization complex is a key determinant of the final MIP's performance.[4]
Table 1: Comparison of Functional Monomers for Biotin Derivative Imprinting
| Functional Monomer | Template | Cross-Linker | Porogen | Binding Affinity (Kd) | Imprinting Factor (IF) | Reference |
| Methacrylic Acid (MAA) | This compound | EGDMA | Chloroform | - | 2.3 | [5] |
| 2-(Trifluoromethyl)acrylic acid (TFMAA) | This compound | EGDMA | Chloroform | - | 1.5 | |
| 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) | This compound | MBA | Water-Methanol (3:1) | - | - | |
| Dual Monomer: MAA and 2-Vinylpyridine (2VP) | Boc-L-tryptophan (example) | - | - | - | 4.35 |
Note: Direct comparative data for all monomers with this compound under identical conditions is limited. The data presented is from various studies to illustrate the performance of different monomers. EGDMA: Ethylene glycol dimethacrylate, MBA: N,N'-methylenebisacrylamide.
The use of dual-functional monomers is an emerging strategy to create more selective binding sites by incorporating different types of interactions (e.g., hydrogen bonding and π-π stacking).
Dummy Template Molecular Imprinting
Dummy template molecular imprinting (DMIP) is a powerful alternative that addresses several drawbacks of using the target molecule as the template, such as cost, instability, and template leakage in the final polymer, which can lead to inaccurate results. This technique employs a structural analog of the target molecule as the template. For biotin, a suitable dummy template would share structural similarities, particularly the ureido group involved in hydrogen bonding, but be more cost-effective or readily available.
Potential Dummy Templates for Biotin:
-
Desthiobiotin: A sulfur-free analog of biotin that maintains the core bicyclic structure.
-
Cyclic Urea Derivatives: Simple cyclic compounds containing the urea functional group can mimic the hydrogen bonding interactions of biotin's ureido ring.
-
Imidazolidone Derivatives: These compounds are also structurally similar to the ureido ring of biotin.
The selection of a dummy template can be guided by computational modeling to ensure it generates cavities with high affinity and selectivity for the actual target molecule, biotin.
Table 2: Performance Comparison of Conventional vs. Dummy Template MIPs (Hypothetical Data for Biotin)
| Parameter | Conventional MIP (this compound) | Dummy Template MIP (e.g., Desthiobiotin) |
| Template Cost | Higher | Lower |
| Template Leakage | Potential for interference | No interference from the target analyte |
| Binding Affinity (Kd) | Typically high | Can be comparable or slightly lower |
| Selectivity | High | High, dependent on template similarity |
| Imprinting Factor (IF) | Generally > 2 | Generally > 2 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for MIP synthesis using alternative approaches.
Protocol 1: Bulk Polymerization using an Alternative Functional Monomer
This protocol is a generalized procedure for synthesizing a MIP using a functional monomer other than MAA.
-
Pre-polymerization Complex Formation:
-
Dissolve the template (e.g., this compound, 1 mmol) and the functional monomer (e.g., TFMAA, 4 mmol) in a porogenic solvent (e.g., chloroform, 5 mL) in a glass tube.
-
Sonicate the mixture for 10 minutes to ensure homogeneity and facilitate complex formation.
-
-
Polymerization:
-
Add the cross-linker (e.g., EGDMA, 20 mmol) and the initiator (e.g., AIBN, 0.1 mmol) to the mixture.
-
Purge the solution with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the tube and polymerize at 60°C for 24 hours in a water bath or oven.
-
-
Post-Polymerization Processing:
-
Crush the resulting polymer block into a powder and sieve to obtain uniformly sized particles.
-
Wash the particles with a solvent (e.g., methanol/acetic acid, 9:1 v/v) using a Soxhlet apparatus to remove the template molecule.
-
Continue washing with methanol to remove any residual acetic acid.
-
Dry the MIP particles under vacuum.
-
-
Non-Imprinted Polymer (NIP) Control:
-
Prepare a non-imprinted polymer using the same procedure but without the addition of the template molecule.
-
Protocol 2: Solid-Phase Synthesis of NanoMIPs with a Dummy Template
This protocol describes a method for producing MIP nanoparticles (nanoMIPs) using an immobilized dummy template.
-
Immobilization of the Dummy Template:
-
Functionalize a solid support (e.g., glass beads) with amino groups using (3-aminopropyl)triethoxysilane.
-
Activate the carboxyl group of the dummy template (e.g., a biotin analog with a carboxylic acid linker) using EDC/NHS chemistry.
-
Covalently attach the activated dummy template to the amino-functionalized glass beads.
-
-
NanoMIP Synthesis:
-
Prepare a solution of functional monomer (e.g., MAA), cross-linker (e.g., TRIM), and initiator in an appropriate solvent (e.g., acetonitrile).
-
Add the monomer solution to the glass beads with the immobilized template.
-
Initiate polymerization using UV irradiation or thermal induction.
-
-
Purification and Elution:
-
Wash the beads with a solvent at a low temperature to remove low-affinity polymers and unreacted monomers.
-
Elute the high-affinity nanoMIPs by increasing the temperature or changing the pH to disrupt the non-covalent interactions between the nanoMIPs and the immobilized template.
-
-
Characterization:
-
Characterize the size and morphology of the nanoMIPs using techniques such as Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM).
-
Visualizing Molecular Interactions and Workflows
Understanding the underlying molecular interactions and the experimental process is facilitated by clear visualizations.
Caption: Non-covalent interactions between a biotin template and various functional monomers.
Caption: General workflow for the synthesis of Molecularly Imprinted Polymers (MIPs).
Conclusion
The development of MIPs for biotin recognition has evolved beyond the conventional use of this compound. The exploration of alternative functional monomers, particularly through computational screening and dual-monomer systems, offers a pathway to MIPs with enhanced binding characteristics. Furthermore, the dummy template approach presents a strategic advantage in terms of cost, purity, and analytical accuracy. The selection of an appropriate alternative should be guided by the specific application requirements, including desired selectivity, operational conditions, and budget. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to optimize their MIP design and synthesis for biotin and other challenging template molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. biolscigroup.us [biolscigroup.us]
- 3. researchgate.net [researchgate.net]
- 4. A computational approach to study functional monomer-protein molecular interactions to optimize protein molecular imprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Unveiling the Binding Kinetics: A Comparative Analysis of Biotin Methyl Ester and Biotin with Avidin
The modification of biotin's valeric acid side chain, as in biotin methyl ester, is anticipated to significantly alter its binding affinity for avidin. The carboxyl group of biotin is crucial for forming a network of hydrogen bonds within the avidin binding pocket, contributing to the remarkably low dissociation constant. Esterification of this group is expected to disrupt these key interactions, leading to a weaker binding affinity compared to unmodified biotin.
Comparative Kinetic and Thermodynamic Data
To contextualize the binding of this compound, it is essential to first understand the well-characterized kinetics of the biotin-avidin and biotin-streptavidin interactions. Streptavidin, another biotin-binding protein, is often used alongside avidin and provides a valuable point of comparison due to its similar high affinity but different physical properties.
| Ligand | Binding Partner | Association Rate Constant (k_a or k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d or k_off) (s⁻¹) | Dissociation Constant (K_D) (M) |
| Biotin | Avidin | ~7 x 10⁷ | ~10⁻⁷ | ~10⁻¹⁵ |
| Biotin | Streptavidin | 3.0 x 10⁶ - 4.5 x 10⁷[1] | ~10⁻⁶ | ~10⁻¹⁴[2][3] |
| This compound | Avidin | Not available | Not available | Not available |
Note: The kinetic constants for biotin-avidin and biotin-streptavidin interactions can vary depending on the experimental conditions and techniques used.
Experimental Protocols
Determining the kinetic parameters of a ligand-protein interaction requires precise experimental design and execution. The following are detailed methodologies for key experiments that can be employed to analyze the binding of this compound to avidin.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Objective: To determine the association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D) for the this compound-avidin interaction.
Methodology:
-
Immobilization: Covalently immobilize avidin onto a sensor chip surface. This is typically achieved through amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Association Phase: Inject the different concentrations of this compound over the avidin-functionalized sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is recorded as a response in the sensorgram.
-
Dissociation Phase: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the this compound from the avidin.
-
Data Analysis: Fit the association and dissociation curves in the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_a, k_d, and subsequently the K_D (K_D = k_d/k_a).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (K_A, the inverse of K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Objective: To determine the thermodynamic parameters of the this compound-avidin interaction.
Methodology:
-
Sample Preparation: Prepare a solution of avidin in the sample cell and a solution of this compound at a higher concentration in the titration syringe, both in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the avidin solution while monitoring the heat evolved or absorbed.
-
Data Acquisition: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.
-
Data Analysis: Fit the binding isotherm to a suitable binding model to determine the K_A (and thus K_D), ΔH, and n.
Competitive Binding Assay
Given the expected lower affinity of this compound, a competitive binding assay is a highly suitable method to determine its relative binding affinity compared to biotin.
Objective: To determine the inhibitory constant (K_i) of this compound for the avidin-biotin interaction.
Methodology:
-
Establish Primary Interaction: First, characterize the binding of a labeled biotin derivative (e.g., biotin-4-fluorescein) to avidin to determine its K_D.
-
Competition Experiment: Prepare a series of solutions containing a fixed concentration of avidin and the labeled biotin derivative.
-
Titration of Competitor: Add increasing concentrations of the unlabeled competitor, this compound, to these solutions.
-
Measurement: Measure the signal from the labeled biotin (e.g., fluorescence). As the concentration of this compound increases, it will compete with the labeled biotin for binding to avidin, resulting in a decrease in the measured signal.
-
Data Analysis: Plot the signal as a function of the this compound concentration and fit the data to a competitive binding model to calculate the IC50 (the concentration of competitor that inhibits 50% of the labeled ligand binding). The K_i can then be calculated from the IC50 and the K_D of the labeled ligand.
Visualizing the Workflow and Interactions
To better illustrate the experimental processes and molecular interactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: SPR experimental workflow for kinetic analysis.
Caption: Principle of a competitive binding assay.
Conclusion
While the avidin-biotin interaction is exceptionally strong, modifications to the biotin molecule, such as esterification of the carboxyl group, are predicted to reduce binding affinity. To quantify this difference, standard biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry can be employed. Furthermore, a competitive binding assay provides a robust method for determining the relative binding affinity of this compound in comparison to biotin. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive framework for researchers to undertake a thorough kinetic analysis of biotin derivatives and their interactions with avidin, thereby facilitating the informed design of novel probes, diagnostics, and drug delivery systems.
References
The Long and Short of It: A Comparative Guide to Biotin Methyl Ester Derivatives
A deep dive into the performance of long-chain versus short-chain biotin methyl ester derivatives for researchers, scientists, and drug development professionals.
In the realm of molecular biology and drug development, the biotin-streptavidin interaction stands as a cornerstone technology for a multitude of applications, from affinity purification to high-sensitivity immunoassays. The choice of biotinylating reagent, specifically the length of the spacer arm separating the biotin moiety from its reactive group, can significantly impact experimental outcomes. This guide provides a comparative analysis of long-chain and short-chain this compound derivatives, offering data-driven insights and detailed experimental protocols to aid in the selection of the optimal reagent for your research needs.
Performance Comparison at a Glance
The performance of this compound derivatives is critically influenced by the length of their spacer arm. This spacer alleviates steric hindrance, allowing for more efficient binding of the biotin tag to the deep biotin-binding pocket of avidin or streptavidin.[1] This section summarizes the key performance differences between long-chain and short-chain derivatives.
| Feature | Short-Chain Derivatives (e.g., NHS-Biotin) | Long-Chain Derivatives (e.g., NHS-LC-Biotin) | Key Considerations |
| Binding Efficiency | May exhibit lower binding efficiency due to steric hindrance, especially with bulky proteins or when biotin is attached to a sterically hindered site.[2] | Generally show enhanced binding to streptavidin/avidin due to reduced steric hindrance, leading to improved signal in many applications.[2][3] | The nature of the target molecule and the biotinylation site are crucial factors. |
| Signal-to-Noise Ratio | Can result in lower signal intensity, potentially impacting the signal-to-noise ratio in sensitive assays. | Often provide a higher signal, which can contribute to an improved signal-to-noise ratio, assuming non-specific binding is controlled. | Proper blocking and washing steps are critical for all biotin-based assays. |
| Cell Permeability | May exhibit higher cell permeability due to their smaller size and lower molecular weight. | Generally show reduced cell permeability as the chain length and molecular weight increase. The addition of charged groups can further limit membrane passage.[4] | For intracellular labeling, shorter chains might be advantageous, while for cell-surface labeling, longer, impermeable chains are preferred. |
| Applications | Suitable for biotinylating small molecules or proteins where steric hindrance is not a major concern. | Recommended for most applications, including ELISA, Western blotting, immunoprecipitation, and cell-surface labeling, especially when working with large proteins or complex biological samples. | The specific experimental context will ultimately determine the best choice. |
Experimental Data Summary
To provide a clearer understanding of the performance differences, the following table summarizes experimental data from a competitive ELISA-based assay. This assay measured the binding of various biotinylation reagents, with different spacer arm lengths, to horseradish peroxidase (HRP)-conjugated streptavidin immobilized on a microplate.
| Biotinylation Reagent | Spacer Arm Length (Å) | Relative Absorbance (Signal Intensity) |
| PFP-Biotin | 9.6 | ~0.4 |
| NHS-Biotin | 13.5 | ~0.6 |
| Sulfo-NHS-LC-Biotin | 22.4 | ~1.4 |
| NHS-LC-LC-Biotin | 30.5 | 2.0 |
Data adapted from Muratsugu, M., & Nishida, K. (2019). Influence of the spacer arm length of biotinylation reagent for preparing a biotinylated microplate for biotin assay. Analytical Sciences, 35(11), 1231-1233.
These results clearly demonstrate that as the spacer arm length increases, the signal intensity in this ELISA format also increases, indicating more efficient binding of the biotin moiety to the streptavidin-HRP conjugate. This is attributed to the reduction of steric hindrance afforded by the longer spacer arms.
Key Experimental Protocols
This section provides detailed protocols for key experiments that can be used to compare the performance of long-chain and short-chain this compound derivatives.
Protocol 1: Comparative Biotinylation of a Protein
This protocol outlines a method for biotinylating a protein with both a short-chain and a long-chain NHS-ester of biotin.
Materials:
-
Protein to be biotinylated (e.g., Bovine Serum Albumin, BSA) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Short-chain biotinylation reagent (e.g., NHS-Biotin).
-
Long-chain biotinylation reagent (e.g., NHS-LC-Biotin).
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting column or dialysis cassette for buffer exchange.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare Biotinylation Reagents: Immediately before use, dissolve the short-chain and long-chain NHS-biotin reagents in DMSO or DMF to a concentration of 10 mM.
-
Protein Preparation: Ensure the protein solution is at the desired concentration in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Biotinylation Reaction:
-
Set up two separate reactions, one for the short-chain and one for the long-chain reagent.
-
Add a 20-fold molar excess of the respective 10 mM biotin reagent solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS.
-
Quantify Biotinylation: Determine the degree of biotinylation for both the short-chain and long-chain labeled proteins using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a competition ELISA.
Protocol 2: Comparative ELISA for Binding Efficiency
This protocol describes a direct ELISA to compare the binding efficiency of the biotinylated proteins prepared in Protocol 1.
Materials:
-
Streptavidin-coated microplate.
-
Short-chain and long-chain biotinylated proteins (from Protocol 1).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
HRP-conjugated anti-protein antibody (specific to the biotinylated protein).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2 M H₂SO₄).
-
Plate reader.
Procedure:
-
Coat Plate: This step is not necessary if using a pre-coated streptavidin plate.
-
Block Plate: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash Plate: Wash the plate three times with wash buffer.
-
Add Biotinylated Proteins: Prepare serial dilutions of both the short-chain and long-chain biotinylated proteins in blocking buffer. Add 100 µL of each dilution to the wells in triplicate. Incubate for 1 hour at room temperature.
-
Wash Plate: Wash the plate three times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the HRP-conjugated anti-protein antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Wash Plate: Wash the plate five times with wash buffer.
-
Develop Signal: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Compare the signal intensities (absorbance) generated by the short-chain and long-chain biotinylated proteins at different concentrations.
Protocol 3: Comparative Western Blot for Signal-to-Noise Ratio
This protocol details a Western blot procedure to compare the signal-to-noise ratio of short-chain versus long-chain biotinylated proteins.
Materials:
-
Short-chain and long-chain biotinylated proteins (from Protocol 1).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Imaging system (e.g., CCD camera or X-ray film).
Procedure:
-
SDS-PAGE: Load equal amounts of the short-chain and long-chain biotinylated proteins onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubation with Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate in blocking buffer (a typical starting dilution is 1:10,000 to 1:50,000). Incubate the membrane with the diluted conjugate for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera or by exposing the membrane to X-ray film.
-
Data Analysis: Compare the signal intensity of the bands corresponding to the biotinylated proteins and the background noise for both the short-chain and long-chain derivatives. Calculate the signal-to-noise ratio for each.
Visualizing Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams were created using Graphviz.
Experimental Workflow for Comparing Biotin Derivatives
Caption: Workflow for comparing short- and long-chain biotin derivatives.
Signaling Pathway Studied by Immunoprecipitation
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
Safety Operating Guide
Navigating the Safe Disposal of Biotin Methyl Ester: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle biotin methyl ester with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
It is recommended to handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any fine particles. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many laboratory chemicals, should be managed as chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The waste container should be designated for non-halogenated organic waste, depending on the solvent used.
-
Clearly label the container with "Liquid waste containing this compound" and list all solvent components.
-
Step 2: Waste Container Labeling
Accurate and clear labeling of waste containers is mandatory for safety and compliance. Attach a hazardous waste label to each container. The label must include:
-
The full chemical name: "this compound"
-
The concentration or estimated amount of the chemical.
-
Associated hazards (e.g., "Irritant," if applicable based on a full Safety Data Sheet, though it is generally not classified as hazardous).[1]
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Step 3: Storage of Waste
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers tightly closed to prevent leaks or spills.
Step 4: Final Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your local, state, and federal regulations for chemical waste disposal.[1]
Experimental Protocols
As this document provides procedural guidance for disposal, no experimental protocols are cited. The information is based on standard laboratory safety practices and information from Safety Data Sheets for similar compounds.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin Methyl Ester
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the handling of Biotin methyl ester, a key biochemical reagent. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Essential Safety and Physical Properties
Understanding the fundamental properties and potential hazards of a chemical is the first step in safe handling. While this compound is not classified as a hazardous substance, adherence to good laboratory practices is crucial.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 608-16-2 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O₃S | [1] |
| Molecular Weight | 258.34 g/mol | [1][2] |
| Appearance | White solid | |
| Melting Point | ~166.5 °C | |
| Solubility | Soluble in DMSO and moderately soluble in DMF. Soluble in acetone, methanol, methyl ethyl ketone, benzene, and cyclohexene. Insoluble in saturated and paraffin hydrocarbons. |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Duration | Notes |
| Stock Solution (-80°C) | 6 months | Sealed from moisture. |
| Stock Solution (-20°C) | 1 month | Sealed from moisture. |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is your first line of defense against potential exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Wear tight-sealing safety goggles. |
| Hand Protection | Chemical-resistant gloves | Compatible chemical-resistant gloves should be worn. |
| Body Protection | Laboratory Coat | Wear a suitable protective clothing. |
| Respiratory Protection | Dust Mask/Respirator | Use a dust mask or respirator if dust is generated. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the accuracy of your experimental results.
General Handling of a Non-Hazardous Solid Chemical
This protocol provides a general framework for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure your work area is clean and uncluttered.
-
Verify that all necessary equipment, including your personal protective equipment (PPE), is clean and readily accessible.
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
-
Weighing the Compound:
-
Use a calibrated analytical balance.
-
To minimize the generation of airborne dust, perform weighing in a fume hood or a designated weighing enclosure if available.
-
Use a clean spatula and weighing paper or a weigh boat.
-
Carefully transfer the desired amount of this compound.
-
Close the container tightly immediately after use.
-
-
Dissolving the Compound:
-
Based on your experimental needs, select an appropriate solvent (e.g., DMSO, DMF).
-
Add the solvent to the vessel containing the weighed this compound.
-
Mix gently until the solid is completely dissolved. This can be done by swirling the container or using a magnetic stirrer.
-
If preparing a stock solution, ensure it is clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Use in Experiments:
-
When transferring the solution, use appropriate pipettes or syringes.
-
Avoid splashes and spills.
-
If working with cell cultures or other sensitive biological systems, ensure sterile techniques are followed.
-
-
Post-Handling:
-
Clean all equipment that has come into contact with this compound.
-
Dispose of any contaminated disposable items in the appropriate waste container.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Emergency and Disposal Plans
Being prepared for unexpected events and knowing the correct disposal procedures are critical aspects of laboratory safety.
Chemical Spill Workflow
In the event of a spill, a calm and methodical response is essential.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Solid Waste:
-
Unused or expired this compound powder should be placed in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The container should be labeled as "Liquid waste containing this compound," and all solvent components should be listed.
-
-
General Guidance:
-
Do not dispose of this compound down the drain or in regular solid waste.
-
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Mandatory Visualizations
PPE Selection Decision Tree
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
